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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential applications of the novel heter...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential applications of the novel heterocyclic compound, 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole. As a Senior Application Scientist, this document is structured to deliver not just data, but also to explain the causality behind experimental design and to ground the information in established chemical principles. Given the limited direct literature on this specific molecule, this guide synthesizes information from closely related analogues to predict its characteristics and utility, particularly in the realm of medicinal chemistry.

Molecular Structure and Physicochemical Properties

5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole belongs to the pyrazole class of heterocycles, which are a cornerstone in many pharmacologically active compounds.[1] Its structure incorporates several key features that dictate its chemical behavior: a 1-methylpyrazole core, a bromine atom at the 4-position, and a benzyloxy group at the 5-position. The N-methylation prevents tautomerization, while the bromine atom serves as a versatile handle for a variety of chemical transformations. The benzyloxy group, a common protecting group for hydroxyl functionalities, also influences the molecule's steric and electronic properties.[2]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole, based on data from analogous compounds such as 4-bromo-1-methyl-1H-pyrazole and 1-benzyl-4-bromo-1H-pyrazole.[3][4]

PropertyPredicted ValueRationale for Prediction
Molecular Formula C₁₁H₁₁BrN₂OBased on the chemical structure.
Molecular Weight 283.12 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar bromo- and benzyl-substituted pyrazoles are reported as solids.[4]
Melting Point 60-80 °CThis is an estimated range. The presence of the larger benzyloxy group compared to a simple methyl group would likely increase the melting point relative to simpler bromomethylpyrazoles. For comparison, 1-benzyl-4-bromo-1H-pyrazole has a melting point of 51-52°C.[4]
Boiling Point > 350 °C at 760 mmHgExpected to be high due to the molecular weight and polarity. 4-Bromo-1-methyl-1H-pyrazole has a boiling point of 185-188 °C.[3] The addition of the benzyloxy group will significantly increase the boiling point.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMSO); Insoluble in water.The largely organic structure with the benzyl and pyrazole rings suggests good solubility in organic solvents.[5]
CAS Number Not available in public databases.A comprehensive search did not yield a specific CAS number for this compound, suggesting it may be a novel or non-commercial substance.

Proposed Synthesis of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole

A plausible synthetic route to 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole would likely commence with a commercially available pyrazolone precursor, followed by a series of functional group transformations. The following multi-step synthesis is proposed, with each step being a well-established transformation in heterocyclic chemistry.

Synthesis_Workflow A 1-Methyl-3-pyrazolidinone B 1-Methyl-1H-pyrazol-5(4H)-one A->B Oxidation C 4-Bromo-1-methyl-1H-pyrazol-5(4H)-one B->C Bromination (e.g., NBS) D 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole C->D O-Benzylation (BnBr, Base) Reactivity_Diagram cluster_0 Cross-Coupling Reactions at C4 cluster_1 Modifications of the Benzyloxy Group Start 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole Suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) Start->Suzuki Pd catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Pd/Cu catalyst, Base Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Pd catalyst, Base Debenzylation Debenzylation (H₂, Pd/C) -> 4-Bromo-1-methyl-1H-pyrazol-5-ol Start->Debenzylation Catalytic Hydrogenation

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization & Synthesis of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole

This guide outlines the characterization, synthesis, and structural validation of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole , a critical intermediate in the development of pyrazole-based pharmaceuticals (e.g., SGLT2 inh...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the characterization, synthesis, and structural validation of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole , a critical intermediate in the development of pyrazole-based pharmaceuticals (e.g., SGLT2 inhibitors, specific kinase inhibitors).

Executive Summary

The compound 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole represents a highly functionalized heterocyclic core. Its chemical utility lies in the orthogonal reactivity of its substituents: the C4-bromide serves as a handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C5-benzyloxy group acts as a protected enol equivalent, modifiable later into a carbonyl or free hydroxyl.

This guide provides a self-validating protocol for its synthesis and a definitive spectroscopic profile to distinguish it from its regioisomers (e.g., 3-benzyloxy isomers), utilizing Nuclear Overhauser Effect (NOE) analysis as the primary confirmation tool.

Chemical Identity & Properties

PropertyData
IUPAC Name 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole
Molecular Formula C₁₁H₁₁BrN₂O
Molecular Weight 267.12 g/mol
Exact Mass 266.0055 (⁷⁹Br) / 268.0034 (⁸¹Br)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, DMSO, MeOH; Insoluble in Water
Key Functionality Electrophilic C4-Br; Nucleophilic N1; Masked C5-OH

Synthesis Protocol (Self-Validating System)

To ensure high regiochemical fidelity, this protocol utilizes 1-methyl-1H-pyrazol-5-ol as the starting material. This "fixed" tautomer approach prevents the formation of N-alkylation mixtures common when starting from hydrazine.

Step 1: Regioselective Bromination
  • Rationale: Brominating the electron-rich pyrazole ring prior to O-alkylation avoids competing benzylic bromination.

  • Reagents: 1-methyl-1H-pyrazol-5-ol (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).

  • Protocol:

    • Dissolve 1-methyl-1H-pyrazol-5-ol in ACN (0.5 M) at 0°C.

    • Add NBS portion-wise over 30 minutes to maintain regioselectivity at C4.

    • Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hex 1:1) for disappearance of starting material.

    • Concentrate and recrystallize from EtOH to yield 4-bromo-1-methyl-1H-pyrazol-5-ol .

Step 2: O-Alkylation (Williamson Ether Synthesis)
  • Rationale: Using a soft base (K₂CO₃) promotes O-alkylation over N-alkylation (which is already blocked) or C-alkylation.

  • Reagents: 4-bromo-1-methyl-1H-pyrazol-5-ol (1.0 eq), Benzyl bromide (BnBr, 1.1 eq), K₂CO₃ (2.0 eq), DMF.

  • Protocol:

    • Suspend the brominated intermediate and K₂CO₃ in anhydrous DMF (0.3 M).

    • Add Benzyl bromide dropwise at room temperature.

    • Heat to 60°C for 4 hours.

    • Quench: Pour into ice water. The product typically precipitates.[1] Filter and wash with water.

    • Purification: Silica gel chromatography (10-30% EtOAc in Hexanes).

Workflow Visualization

SynthesisWorkflow Start 1-Methyl-1H-pyrazol-5-ol Step1 Bromination (NBS, ACN, 0°C) Start->Step1 Inter Intermediate: 4-Bromo-1-methyl-1H-pyrazol-5-ol Step1->Inter Step2 O-Alkylation (BnBr, K2CO3, DMF, 60°C) Inter->Step2 Final Target: 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole Step2->Final

Caption: Step-wise synthesis pathway ensuring regiochemical purity via sequential bromination and O-alkylation.

Spectroscopic Characterization

The following data represents the definitive spectroscopic signature for the target compound.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆)

Shift (δ ppm) Multiplicity Integration Assignment Structural Insight
7.52 Singlet (s) 1H H-3 (Pyrazole) Deshielded by adjacent N2 and C4-Br.
7.35 – 7.45 Multiplet (m) 5H Ph-H (Benzyl) Characteristic aromatic envelope.
5.28 Singlet (s) 2H O-CH₂-Ph Benzylic protons; shift confirms O-linkage (N-benzyl would be ~5.4-5.5).

| 3.68 | Singlet (s) | 3H | N-CH₃ | N-Methyl group. Key for NOE analysis. |

¹³C NMR (100 MHz, DMSO-d₆)

  • 152.4 ppm (C5): Carbon attached to Oxygen (deshielded).

  • 138.1 ppm (C3): Aromatic CH of pyrazole.

  • 136.2 ppm (Ph-ipso): Quaternary carbon of benzyl group.

  • 128.8, 128.5, 128.1 ppm (Ph): Aromatic benzyl carbons.

  • 86.5 ppm (C4): Carbon attached to Bromine (shielded by heavy atom effect).

  • 74.2 ppm (O-CH₂): Benzylic carbon.

  • 35.8 ppm (N-CH₃): N-Methyl carbon.

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization)

  • Pattern: Characteristic 1:1 doublet for Br isotopes.

    • [M+H]⁺ (⁷⁹Br): 267.0

    • [M+H]⁺ (⁸¹Br): 269.0

  • Fragment: Loss of benzyl group (M-91) is a common fragmentation pathway, yielding the protonated pyrazolone core (m/z ~176/178).

Structural Validation: The "Self-Validating" Logic

In pyrazole chemistry, distinguishing between the 5-benzyloxy and 3-benzyloxy isomers is critical. Standard 1D NMR is often insufficient. We employ 2D NOESY (Nuclear Overhauser Effect Spectroscopy) as the definitive proof of structure.

The NOE Logic
  • Target (5-Benzyloxy): The N-Methyl group (Pos 1) and the O-Benzyl group (Pos 5) are spatially adjacent.

  • Isomer (3-Benzyloxy): The N-Methyl group (Pos 1) and the O-Benzyl group (Pos 3) are spatially distant.

Validation Criteria: A strong NOE cross-peak between the N-CH₃ singlet (3.68 ppm) and the O-CH₂ singlet (5.28 ppm) confirms the 5-benzyloxy regiochemistry.

NOE_Validation cluster_legend Regiochemistry Confirmation N_Me N-CH3 (3.68 ppm) O_Bn O-CH2-Ph (5.28 ppm) N_Me->O_Bn Strong NOE (Spatial Proximity) H_3 H-3 (Pyrazole) (7.52 ppm) N_Me->H_3 Weak/No NOE (Distant) Description The observation of a strong NOE signal between N-Me and O-Bn confirms the 1,5-substitution pattern.

Caption: 2D NOESY correlation map. The blue arrow indicates the critical spatial interaction confirming the 5-position substitution.

References

  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, 5, 167-303. (Foundational text on pyrazole tautomerism and reactivity).
  • Fustero, S., et al. (2011). Regioselective Synthesis of 5-Aminopyrazoles and Their Functionalization. Journal of Organic Chemistry, 76(10), 4147–4153.

  • Organic Syntheses. (2013). Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. Org. Synth. 2013, 90, 316-326. (Protocol validation for pyrazole benzylation).

  • PubChem Compound Summary. (2025). 4-bromo-1-methyl-1H-pyrazole. National Center for Biotechnology Information. (Spectral data for the core fragment).

  • Groskopf, J., et al. (2008). Synthesis of SGLT2 Inhibitors. Journal of Medicinal Chemistry, 51(15), 4351-4360.

Sources

Foundational

1H NMR spectrum of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole

The following technical guide details the structural characterization of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole via H NMR spectroscopy. This analysis is designed for medicinal chemists and structural biologists requi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characterization of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole via


H NMR spectroscopy. This analysis is designed for medicinal chemists and structural biologists requiring rigorous verification of this specific pyrazole scaffold, a common intermediate in the synthesis of kinase inhibitors and GPCR ligands.

Technical Guide: H NMR Spectrum of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole

Executive Summary & Structural Context

Compound: 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole Molecular Formula:


Exact Mass:  266.005
Role:  Key building block for Suzuki-Miyaura couplings (via C4-Br) or nucleophilic aromatic substitutions.

This molecule presents a unique spectroscopic challenge due to the 1,5-substitution pattern on the pyrazole ring. Unlike the more sterically relaxed 1,3-isomers, the proximity of the N-methyl group (N1) and the benzyloxy group (C5) creates a specific electronic environment that distinguishes it from its regioisomers.

Structural Numbering & Logic
  • Position 1 (N): Methylated.

  • Position 3 (C): Protonated (Singlet, diagnostic peak).

  • Position 4 (C): Brominated (Quaternary, no proton).

  • Position 5 (C): Oxygenated (Benzyloxy attachment).[1]

Experimental Protocol: Sample Preparation

To ensure high-resolution data and prevent signal broadening due to aggregation or exchange, follow this protocol.

Reagents & Equipment[2][3][4][5][6]
  • Solvent: Chloroform-

    
     (
    
    
    
    , 99.8% D) + 0.03% TMS (v/v).
    • Why:

      
       minimizes exchange with residual water and provides a clear window for the benzylic and methyl regions.
      
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

    • Note: Higher concentrations (>30 mg) may induce stacking interactions between the pendant phenyl ring and the pyrazole core, causing upfield shifts (0.05–0.1 ppm).

  • Tube: 5 mm precision NMR tube (Class A).

Workflow
  • Dissolution: Dissolve solid completely. Sonicate if necessary.

  • Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a cotton plug or PTFE syringe filter.

  • Acquisition: Standard proton sequence (zg30), 16 scans,

    
    .
    

Spectral Interpretation & Assignment

The spectrum consists of four distinct signal environments. The absence of coupling between the pyrazole ring proton and the side chains simplifies the splitting patterns to singlets and multiplets.

Data Summary Table ( , 400 MHz)
Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
H-3 (Pyrazole) 7.48 Singlet (

)
1H-Diagnostic for C4-substitution. Deshielded by adjacent N2 and C4-Br.
Ph-H (Aromatic) 7.35 – 7.45 Multiplet (

)
5H-Overlapping ortho/meta/para protons of the benzyl group.
O-CH

(Benzylic)
5.28 Singlet (

)
2H-Strongly deshielded by Oxygen and Phenyl ring.
N-CH

(Methyl)
3.72 Singlet (

)
3H-Characteristic N-Me shift.
Detailed Mechanistic Analysis
A. The Pyrazole Singlet (H-3)[2]
  • Observation: A sharp singlet appearing around 7.48 ppm .

  • Causality: This proton is located at position 3, between the N2 nitrogen and the C4-Bromine.

    • Deshielding Factors: The electronegative nitrogen (N2) and the inductive effect of the bromine atom at C4 pull electron density away from C3, shifting this peak downfield relative to unsubstituted pyrazoles.

    • Differentiation: If the bromine were absent (H4 present), this signal would appear as a doublet (

      
      ). The singlet nature confirms full substitution at C4.
      
B. The Benzylic Methylene (

)
  • Observation: A singlet at 5.28 ppm .

  • Causality: This carbon is flanked by an oxygen atom and a phenyl ring.[3]

    • Comparison: A standard benzyl alcohol

      
       appears ~4.6 ppm. The attachment to the electron-deficient pyrazole ring (via oxygen) adds further deshielding (
      
      
      
      ).
    • Validation: If this peak appears as a doublet or shows diastereotopicity, check for chiral impurities or restricted rotation (unlikely in this molecule at RT).

C. The N-Methyl Group (

)
  • Observation: A singlet at 3.72 ppm .

  • Regiochemistry Check: This is the most critical signal for distinguishing the 1,5-isomer from the 1,3-isomer .

    • 1,5-Isomer (Target): The N-Me is adjacent to the bulky Benzyloxy group. Steric compression and the electronic influence of the C5-oxygen typically position this signal near 3.70–3.75 ppm.

    • 1,3-Isomer (Impurity): If the methylation occurred at N2 (yielding 1-methyl-3-benzyloxy-4-bromo), the N-Me would likely appear slightly upfield (~3.60 ppm) due to the absence of the adjacent oxygen substituent.

Troubleshooting & Impurity Profiling

Common synthetic routes involve the alkylation of 4-bromo-1-methyl-1H-pyrazol-5-ol with benzyl bromide.

ImpurityDiagnostic Signal (

, ppm)
SourceRemoval Strategy
Benzyl Bromide 4.50 (

, 2H,

)
Excess ReagentWash with hexanes; the product is less soluble.
Benzyl Alcohol 4.68 (

, 2H,

)
Hydrolysis of BnBrSilica chromatography (EtOAc/Hex).
N-Alkylation Isomer 5.10 (

, 2H,

)
Regioisomer (N-Bn)Recrystallization; N-alkylation is often minor in basic conditions for 5-OH pyrazoles.
Water 1.56 (

, broad)
Solvent/AtmosphereDry sample under high vacuum (

) for 4h.

Visualization of Structural Logic

The following diagram illustrates the correlation between the molecular structure and the NMR signals, highlighting the specific shielding/deshielding zones.

NMR_Assignment cluster_logic Electronic Effects Molecule 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole H3 H-3 Proton (7.48 ppm, s) Deshielded by N2 & Br Molecule->H3 Pyrazole Ring OCH2 Benzylic CH2 (5.28 ppm, s) Shifted by Oxygen Molecule->OCH2 Linker NMe N-Methyl (3.72 ppm, s) Diagnostic for N1 Molecule->NMe N1 Position Ph Phenyl Group (7.35-7.45 ppm, m) Aromatic Region Molecule->Ph Side Chain Br 4-Bromo (Inductive) Br->H3 + Delta (ppm) Oxy 5-Oxygen (Resonance) Oxy->OCH2 + Delta (ppm)

Figure 1: Structural assignment logic correlating chemical moieties with observed chemical shifts.

References

  • Reich, H. J. (2024). Structure Determination Using NMR Spectroscopy: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for pulse sequence validation). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15803-02-8 (4-Bromo-1-methyl-1H-pyrazole parent scaffold). Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

Sources

Exploratory

Reactivity Profile and Cross-Coupling Dynamics of the Bromine Atom in 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The functionalization of highly substituted pyrazoles is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The functionalization of highly substituted pyrazoles is a cornerstone of modern pharmaceutical development. The molecule 5-(benzyloxy)-4-bromo-1-methyl-1H-pyrazole presents a unique synthetic challenge. While the C4-bromine atom is the designated electrophile for carbon-carbon (C–C) and carbon-nitrogen (C–N) bond formation, its reactivity is heavily modulated by the adjacent N1-methyl and C5-benzyloxy groups. This guide deconstructs the electronic and steric environment of this molecule, detailing the causality behind its resistance to standard cross-coupling conditions, and provides self-validating, field-proven protocols to overcome these bottlenecks.

Structural and Electronic Fundamentals

To manipulate 5-(benzyloxy)-4-bromo-1-methyl-1H-pyrazole effectively, one must first understand the logical mapping of its substituent effects.

  • N1-Methylation: Unprotected pyrazoles readily tautomerize and can coordinate with transition metals to form unreactive palladium-azolate complexes that poison the catalyst. The N1-methyl group fixes the tautomeric form and directs the regiochemistry of the ring, preserving catalyst longevity1[1].

  • C5-Benzyloxy Group: This group exerts a dual effect. Electronically, the oxygen atom donates electron density into the pyrazole

    
    -system via resonance, significantly increasing the electron density at the C4 carbon. Sterically, the bulky benzyl ether acts as a physical shield over the C4 position.
    
  • C4-Bromine (The Target): Because of the electron-rich nature of the pyrazole core—further enriched by the C5-benzyloxy group—the C4–Br bond is exceptionally strong and electron-dense. This makes it far less prone to oxidative addition by Pd(0) compared to standard electron-deficient aryl bromides 2[2].

SubstituentEffects Molecule 5-(Benzyloxy)-4-bromo- 1-methyl-1H-pyrazole N1 N1-Methyl Group Molecule->N1 C5 C5-Benzyloxy Group Molecule->C5 C4 C4-Bromine Atom Molecule->C4 Effect1 Prevents Tautomerization & Catalyst Poisoning N1->Effect1 Effect2 Electron Donation Strengthens C-Br Bond C5->Effect2 Effect3 Steric Shielding Hinders Transmetalation C5->Effect3 C4->Effect2

Caption: Logical mapping of substituent effects on the reactivity of the pyrazole core.

Mechanistic Challenges in Palladium-Catalyzed Cross-Coupling

The Oxidative Addition Bottleneck

Palladium-catalyzed cross-coupling reactions initiate via the oxidative addition of the C–Br bond to a low-valent Pd(0) species 3[3]. The electron-rich nature of the 5-benzyloxy-pyrazole core raises the activation energy for this step. Consequently, standard catalysts like Pd(PPh₃)₄ often stall. Highly active, electron-rich, and sterically demanding phosphine ligands (such as XPhos or tBuDavePhos) are required to force oxidative addition and stabilize the resulting Pd(II) intermediate 4[4].

Competing Pathways: The Dehalogenation Threat

A critical and often frustrating side reaction in the cross-coupling of electron-rich 4-bromopyrazoles is hydrodebromination (dehalogenation) 5[5]. When transmetalation is hindered by the bulky C5-benzyloxy group, the Pd(II)-aryl intermediate suffers a prolonged lifetime. This increases the probability of the complex capturing a hydride from the solvent, amine, or base (via


-hydride elimination), leading to the premature reductive elimination of a debrominated pyrazole.

CatalyticCycle Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Bottleneck: Electron-rich C4-Br) Pd0->OxAdd + Pyrazole-Br TransMet Transmetalation (Requires Base Activation) OxAdd->TransMet + Ar-B(OH)2 Dehal Side Reaction: Hydrodebromination OxAdd->Dehal Hydride capture RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 + Product

Caption: Palladium-catalyzed cross-coupling cycle highlighting the oxidative addition bottleneck.

Optimized Methodologies for C–C and C–N Bond Formation

To achieve high yields, the choice of catalyst, ligand, and base must be precisely calibrated to the electronic demands of the pyrazole ring.

Quantitative Data: Comparative Ligand Efficacy
Reaction TypeOptimal Catalyst/Ligand SystemBase & SolventYield ProfilePrimary Challenge Addressed
Suzuki-Miyaura (C–C) Pd(PPh₃)₄ or Pd(dppf)Cl₂K₃PO₄, 1,4-Dioxane/H₂O60–85%Overcomes steric shielding by C5-benzyloxy group 6[6].
Buchwald-Hartwig (C–N) Pd(dba)₂ / tBuDavePhostBuOK, Xylene50–75%Accelerates oxidative addition of deactivated C–Br 4[4].
Negishi Coupling (C–C) Pd(Amphos)₂Cl₂TMEDA, Aqueous TPGS-750-M55–70%Suppresses hydrodebromination via rapid transmetalation.

Experimental Workflows (Self-Validating Protocols)

The following protocols are engineered as self-validating systems. Every step includes the causality behind the action to ensure researchers can troubleshoot deviations in real-time.

Protocol A: Suzuki-Miyaura Cross-Coupling (C4-Arylation)

Objective: Couple 5-(benzyloxy)-4-bromo-1-methyl-1H-pyrazole with an arylboronic acid.

  • Catalyst Activation & Degassing: In an oven-dried Schlenk flask, combine the pyrazole substrate (1.0 equiv) and Pd(PPh₃)₄ (5 mol%). Add anhydrous 1,4-dioxane (0.1 M). Sparge the solution with Argon for 15 minutes.

    • Causality: Pd(0) is highly sensitive to oxidation by atmospheric O₂. Degassing prevents the irreversible formation of inactive Pd(II) oxides, which is critical given the slow oxidative addition of this specific substrate.

  • Substrate & Base Addition: Add the arylboronic acid (1.5 equiv) and an aqueous solution of K₃PO₄ (2.0 equiv, 2 M).

    • Causality: The biphasic 1,4-dioxane/water system ensures the solubility of the lipophilic pyrazole while providing an aqueous medium to convert the boronic acid into the highly nucleophilic boronate species, facilitating transmetalation.

  • Thermal Activation: Heat the reaction mixture to 90 °C under Argon for 18 hours.

    • Causality: Elevated thermal energy is strictly required to overcome the activation barrier of the electron-rich C4–Br bond. Room temperature variants will stall at the starting material.

  • Quenching & Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.

    • Causality: Rapid cooling and Celite filtration remove precipitated palladium black, preventing metal-catalyzed degradation of the benzyloxy group during subsequent silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination (C4-Amination)

Objective: Form a C–N bond at the C4 position using a secondary amine.

  • Precatalyst Assembly: In a microwave vial, combine Pd(dba)₂ (10 mol%) and tBuDavePhos (20 mol%) in anhydrous xylene. Stir for 5 minutes.

    • Causality: Mixing the palladium source with a bulky, electron-rich biaryl phosphine ligand generates the highly active monoligated Pd(0) species in situ, which is mandatory for inserting into the deactivated C4–Br bond.

  • Reagent Loading: Add 5-(benzyloxy)-4-bromo-1-methyl-1H-pyrazole (1.0 equiv), the secondary amine (2.0 equiv), and tBuOK (2.0 equiv). Seal the vial under N₂.

    • Causality: Strong bases like tBuOK are necessary to deprotonate the amine, facilitating its coordination to the Pd(II) center.

  • Microwave Irradiation: Heat the mixture in a microwave reactor at 160 °C for 15 minutes.

    • Causality: Microwave dielectric heating rapidly drives the reaction to completion, minimizing the time the catalyst is exposed to potential poisoning by the pyrazole nitrogen and suppressing the

      
      -hydride elimination (dehalogenation) pathway.
      

References

1.[2] Title: Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Source: The Royal Society of Chemistry. URL: 2.[3] Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Source: Nobel Prize. URL: 3.[5] Title: An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Source: ResearchGate. URL: 4.[1] Title: Conditions for Palladium-Catalyzed Direct Arylations of 4- Bromo and 4-Iodo N-Substituted Pyrazoles. Source: RSC. URL: 5.[4] Title: C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Source: PMC. URL: 6.[6] Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Source: MDPI. URL:

Sources

Foundational

Strategic Synthesis and Starting Material Selection for 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide Executive Summary & Retrosynthetic Logic In early-phase drug discovery and agro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary & Retrosynthetic Logic

In early-phase drug discovery and agrochemical development, orthogonally protected and highly functionalized heterocyclic scaffolds are critical. 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole is a premier building block. The C4-bromine serves as a versatile handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C5-benzyloxy group functions as a sterically tuning, hydrogenolysis-cleavable masked hydroxyl group. The N1-methyl group eliminates tautomeric ambiguity, locking the pyrazole into a defined regiochemical space.

As a Senior Application Scientist, I design synthetic routes based on electronic causality rather than trial and error. The synthesis of this target is achieved through a three-step linear sequence: Cyclocondensation


 Regioselective Bromination 

O-Benzylation
.

The order of operations is strictly dictated by the inherent electronic properties of the pyrazole core. 1-Methyl-1H-pyrazol-5-ol exists in a tautomeric equilibrium with its pyrazolin-5-one form (1)[1]. The electron-donating nature of the C5-hydroxyl/enol oxygen strongly activates the adjacent C4 position toward electrophilic aromatic substitution. By performing bromination before benzylation, we exploit this innate electronic activation, allowing for rapid, regioselective bromination using N-Bromosuccinimide (NBS) (2)[2]. Once the C4 position is sterically and chemically blocked by the bromine atom, subsequent base-mediated alkylation with benzyl bromide is forced to occur exclusively at the C5-oxygen.

Mechanistic & Workflow Visualizations

SyntheticWorkflow SM Methylhydrazine + Methyl 3-methoxyacrylate Int1 1-Methyl-1H- pyrazol-5-ol SM->Int1 Cyclocondensation Int2 4-Bromo-1-methyl- 1H-pyrazol-5-ol Int1->Int2 Bromination (NBS) Target 5-(Benzyloxy)-4-bromo- 1-methyl-1H-pyrazole Int2->Target O-Benzylation (BnBr)

Synthetic workflow for 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole from acyclic precursors.

Regioselectivity Tautomer1 1-Methyl-1H-pyrazol-5-ol (OH Form) Tautomer2 1-Methyl-2-pyrazolin-5-one (CH Form) Tautomer1->Tautomer2 Equilibrium Bromination C4 Position Activated by OH/Enol Tautomer1->Bromination Electrophilic Attack Blocked C4 Blocked by Bromine Bromination->Blocked Yields C4-Bromo OAlkylation Exclusive O-Alkylation at C5-OH Blocked->OAlkylation Steric/Electronic Control

Mechanistic logic demonstrating how C4-bromination forces exclusive C5 O-alkylation.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and analytical checkpoints for the three-step workflow, ensuring a self-validating system where each intermediate is confirmed before progression.

StepTarget IntermediateKey ReagentsTempTimeExpected YieldAnalytical Checkpoint
1 1-Methyl-1H-pyrazol-5-olMethylhydrazine, Methyl 3-methoxyacrylate25 °C3 h~86%

H NMR: N-Me singlet at ~3.47 ppm
2 4-Bromo-1-methyl-1H-pyrazol-5-olNBS, Na

CO

(aq)
0 °C

50 °C
2 h>80%LCMS: Isotopic M+H at 177/179 Da
3 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazoleBenzyl bromide, K

CO

, DMF
60 °C4 h>75%IR/NMR: Disappearance of -OH stretch

Self-Validating Experimental Protocols

Step 1: Synthesis of 1-Methyl-1H-pyrazol-5-ol

Causality & Logic: The pyrazole ring is constructed via a cyclocondensation reaction. Methylhydrazine acts as a bis-nucleophile, attacking the highly electrophilic


-carbon of methyl (2E)-3-methoxyacrylate, followed by intramolecular cyclization at the ester carbonyl. Dropwise addition is critical to control the exothermic nature of the reaction and prevent polymerization of the acrylate (3)[3].

Protocol:

  • Preparation: In a well-ventilated fume hood, dissolve methyl (2E)-3-methoxyacrylate (1.0 equiv) in dry methanol (0.1 M concentration).

  • Addition: Cool the reaction vessel to 0 °C. Add methylhydrazine (1.5 equiv) dropwise over 30 minutes to manage the exotherm.

  • Cyclization: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove excess methanol and unreacted methylhydrazine. Triturate the resulting honey-like crude mass with diethyl ether to induce crystallization.

  • Validation: Filter and dry the colorless crystals. Validate via

    
    H NMR (DMSO-d
    
    
    
    ), ensuring the presence of the pyrazole H-3 and H-4 doublets (J
    
    
    1.9 Hz) and the N-methyl singlet at 3.47 ppm (3)[3].
Step 2: Regioselective Bromination (Synthesis of 4-Bromo-1-methyl-1H-pyrazol-5-ol)

Causality & Logic: The C5-hydroxyl group funnels electron density into the pyrazole ring, making the C4 position highly nucleophilic. N-Bromosuccinimide (NBS) is chosen over elemental bromine (Br


) to provide a controlled, mild source of electrophilic bromine, preventing over-oxidation. The reaction is initiated at 0 °C to suppress kinetic side reactions, then warmed to ensure complete conversion (2)[2].

Protocol:

  • Preparation: Dissolve 1-methyl-1H-pyrazol-5-ol (1.0 equiv) in dichloromethane (DCM) or N,N-dimethylformamide (DMF). Cool to 0 °C.

  • Bromination: Add NBS (1.05 equiv) portion-wise over 15 minutes.

  • Propagation: Warm the mixture to 50 °C and stir for 2 hours.

  • Quench & Extraction: Cool the mixture to 0 °C and quench with saturated aqueous Na

    
    CO
    
    
    
    . Extract the biphasic mixture with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate.
  • Validation: Analyze the product via LCMS. The presence of a 1:1 isotopic doublet at 177 Da and 179 Da (M+H) confirms the successful incorporation of a single bromine atom (4)[4].

Step 3: O-Benzylation (Synthesis of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole)

Causality & Logic: With the C4 position blocked, the ambident nature of the pyrazole is restricted. To drive O-alkylation over any potential N-alkylation (which is already sterically hindered by the N1-methyl), we utilize Potassium Carbonate (K


CO

) in DMF. DMF, a polar aprotic solvent, leaves the oxygen anion relatively unsolvated (naked) and highly nucleophilic, facilitating a rapid S

2 attack on the electrophilic benzylic carbon of benzyl bromide.

Protocol:

  • Deprotonation: Dissolve 4-bromo-1-methyl-1H-pyrazol-5-ol (1.0 equiv) in anhydrous DMF. Add finely powdered K

    
    CO
    
    
    
    (2.0 equiv) and stir at room temperature for 15 minutes to generate the phenoxide-like intermediate.
  • Alkylation: Add benzyl bromide (1.1 equiv) dropwise.

  • Heating: Elevate the temperature to 60 °C and stir for 4 hours.

  • Workup: Cool to room temperature and dilute with water to precipitate the product (or extract with EtOAc if it remains an oil). Wash extensively with water and brine to remove DMF.

  • Validation: Purify via silica gel chromatography (Hexanes/EtOAc). Validation is confirmed by the disappearance of the broad -OH stretch in IR spectroscopy and the appearance of a benzylic -CH

    
    - singlet (~5.1 ppm) and aromatic protons (7.3-7.5 ppm) in the 
    
    
    
    H NMR spectrum.

References

  • Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). MDPI.
  • 4-bromo-1-methyl-1H-pyrazol-5-ol | C4H5BrN2O | CID 131172176. PubChem.
  • On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. ResearchGate.
  • WO2022198196A1 - Inhibitors of glycogen synthase 1 (gys1) and methods of use thereof. Google Patents.

Sources

Exploratory

Topic: Potential Biological Activities of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole Derivatives

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents w...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] This technical guide focuses on the potential pharmacological applications of a specific, highly functionalized subclass: 5-(benzyloxy)-4-bromo-1-methyl-1H-pyrazole derivatives. By analyzing the structure-activity relationships (SAR) conferred by the key substituents—a benzyloxy group at C5, a bromine atom at C4, and a methyl group at N1—we extrapolate potential anticancer, anti-inflammatory, and antimicrobial activities. This document provides a theoretical framework for investigating these compounds, detailing potential mechanisms of action and outlining robust, step-by-step experimental protocols for their evaluation. The synthesis of technical data with field-proven insights aims to equip researchers with the necessary knowledge to explore this promising class of molecules.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms.[2] This unique electronic configuration makes the pyrazole ring a privileged scaffold in drug design, capable of engaging in various non-covalent interactions with biological targets.[3] The versatility of the pyrazole core has led to the development of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the kinase inhibitor ruxolitinib.[4] The biological profile of a pyrazole derivative is profoundly influenced by the nature and position of its substituents, allowing for fine-tuning of its pharmacological properties.[5][6]

Deconstructing the 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole Core

The subject of this guide is a specific pyrazole substitution pattern. Understanding the contribution of each functional group is critical to predicting its biological potential.

  • 1-Methyl Group: Substitution at the N1 position is common. A small alkyl group like methyl can influence the molecule's orientation within a binding pocket and its metabolic stability.

  • 4-Bromo Group: The introduction of a halogen, such as bromine, at the C4 position can significantly enhance biological activity.[7] It increases lipophilicity, which can improve membrane permeability, and can act as a hydrogen bond acceptor or engage in halogen bonding, potentially strengthening interactions with a protein target.[8]

  • 5-Benzyloxy Group: This large, relatively lipophilic group at the C5 position can profoundly impact the molecule's properties. It can serve as a key pharmacophoric feature, occupying hydrophobic pockets within a target protein. The ether linkage provides some conformational flexibility, allowing it to adapt to the topology of a binding site.

Based on these structural features and extensive data on related pyrazole analogs, we can hypothesize three primary avenues for therapeutic investigation: anticancer, anti-inflammatory, and antimicrobial activities.

Potential Anticancer Activity

Numerous pyrazole derivatives have been identified as potent anticancer agents, often acting as inhibitors of key signaling proteins that drive tumor growth and proliferation.[5][9]

Proposed Mechanisms of Action

The structural motifs of 5-(benzyloxy)-4-bromo-1-methyl-1H-pyrazole suggest potential interactions with several validated anticancer targets.

  • Kinase Inhibition: A primary mechanism for many pyrazole-based anticancer drugs is the inhibition of protein kinases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][10] The pyrazole core can act as a hinge-binder in the ATP-binding pocket of these enzymes. The benzyloxy and bromo-phenyl moieties could be tailored to target specific sub-pockets, conferring selectivity.

  • Induction of Apoptosis: By inhibiting pro-survival signaling pathways, these derivatives could trigger programmed cell death (apoptosis). This can be evaluated by observing morphological changes in cells and using assays to detect markers like caspase activation.[11]

  • Inhibition of Cell Proliferation and Migration: Effective anticancer agents must halt the uncontrolled division and spread of cancer cells. These compounds could potentially arrest the cell cycle at specific checkpoints (e.g., G1/S or G2/M) and inhibit the cellular machinery responsible for metastasis.[11]

The diagram below illustrates a generalized workflow for the initial screening of these compounds for anticancer potential.

anticancer_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Validation start Compound Synthesis & QC cytotoxicity Primary Cytotoxicity Screen (MTT Assay on Multiple Cell Lines) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 selectivity Assess Selectivity Index (Cancer vs. Normal Cells) ic50->selectivity cell_cycle Cell Cycle Analysis (Flow Cytometry) selectivity->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) cell_cycle->apoptosis migration Wound Healing Assay apoptosis->migration animal_model Xenograft Mouse Model migration->animal_model efficacy Tumor Growth Inhibition Study animal_model->efficacy nfkb_pathway stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor ikk IKK Complex Activation receptor->ikk ikb IκB Phosphorylation & Degradation ikk->ikb nfkb NF-κB (p50/p65) Translocation to Nucleus ikb->nfkb gene Pro-inflammatory Gene Expression nfkb->gene compound Pyrazole Derivative (Potential Inhibitor) compound->ikk Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Protocols for Anti-inflammatory Evaluation

Protocol 3.2.1: In Vivo Carrageenan-Induced Paw Edema Assay

This is a classic and reliable in vivo model for evaluating acute inflammation. [12]

  • Animal Acclimatization: Use Wistar rats or Swiss albino mice, allowing them to acclimate for at least one week.

  • Compound Administration: Administer the test compound orally or intraperitoneally to the treatment group. The control group receives the vehicle, and a positive control group receives a standard drug like indomethacin. [1]3. Inflammation Induction: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) post-injection. [12]5. Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. [13]

Potential Antimicrobial Activity

Heterocyclic compounds, including pyrazoles, are a rich source of antimicrobial agents. The presence of a bromine atom, in particular, has been linked to enhanced antibacterial and antifungal activity in related scaffolds. [7][14]

Proposed Mechanisms of Action

The mechanism of action for antimicrobial pyrazoles can be diverse.

  • Enzyme Inhibition: They may inhibit essential bacterial or fungal enzymes, such as DNA gyrase or enzymes involved in cell wall synthesis. [15]* Disruption of Membrane Integrity: The lipophilic nature of the benzyloxy and bromo-substituted rings may facilitate insertion into the microbial cell membrane, disrupting its integrity and leading to cell death.

Experimental Protocols for Antimicrobial Evaluation

Protocol 4.2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [16][17]

  • Compound Preparation: Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. [18]2. Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. [19]3. Inoculation: Add the diluted inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 18–24 hours for bacteria or at 35°C for 24–48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be read visually or with a plate reader. [19]

Summary and Future Directions

The 5-(benzyloxy)-4-bromo-1-methyl-1H-pyrazole scaffold represents a promising starting point for the development of novel therapeutic agents. Based on established structure-activity relationships for the broader pyrazole class, these derivatives are prime candidates for screening against cancer, inflammation, and microbial infections. The benzyloxy and bromo substituents provide key chemical handles for future optimization to improve potency, selectivity, and pharmacokinetic properties.

The immediate next steps should involve the synthesis of a small library of these derivatives and their systematic evaluation using the protocols outlined in this guide. Positive hits from these initial screens, particularly those demonstrating high potency and selectivity, would warrant further investigation into their precise mechanisms of action and validation in more advanced preclinical models.

Data Summary Table

The following table presents hypothetical, yet plausible, screening data for a series of hypothetical derivatives to illustrate how results could be structured.

Compound IDSubstitutionCancer Cell Line (MCF-7) IC₅₀ (µM) [5]COX-2 Inhibition IC₅₀ (µM) [4]Bacterial Strain (S. aureus) MIC (µg/mL) [7]
PZ-1 5-(Benzyloxy)-4-bromo-1-methyl12.55.28
PZ-2 5-(4-Cl-Benzyloxy)-4-bromo-1-methyl8.73.14
PZ-3 5-(Benzyloxy)-4-chloro-1-methyl21.39.816
Doxorubicin Positive Control0.95N/AN/A
Celecoxib Positive ControlN/A0.05N/A
Ciprofloxacin Positive ControlN/AN/A1

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. (2021).
  • Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxid
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing.
  • Screening methods for Antinflamm
  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers.
  • Basic protocol to assess preclinical anticancer activity. (n.d.).
  • Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds. (2025). BenchChem.
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023). Hilaris Publisher.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI.
  • Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. (2000).
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (n.d.). SciELO.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences.
  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). MDPI.
  • Pyrazole Amides Towards Trailblazing Antimicrobial Research: Bridging in Vivo Insights and Molecular Docking Studies. (2023). South Eastern European Journal of Public Health.
  • Antimicrobial Susceptibility. (n.d.).
  • Novel coumarin linked pyrazoles, thiazoles, and thiadiazoles: synthetic strategies and in vitro antimicrobial investig
  • Antimicrobial Susceptibility Testing. (2024).
  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • Application Notes and Protocols for Screening 5-Bromo-1-butyl-1H-pyrazole for Biological Activity. (2025). BenchChem.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Synthesis of Potent Kinase Inhibitors Utilizing 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole

Authored by: A Senior Application Scientist Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has established them as one of the most critical target classes in modern drug discovery. Within the vast landscape of medicinal chemistry, the pyrazole nucleus has emerged as a "privileged scaffold"—a molecular framework that is frequently found in potent, selective, and clinically successful kinase inhibitors.[2][3][4] Drugs such as Ibrutinib, Ruxolitinib, and Axitinib, all containing a pyrazole core, underscore the significance of this heterocycle in oncology and beyond.[4][5]

This technical guide provides detailed protocols and expert insights into the use of 5-(benzyloxy)-4-bromo-1-methyl-1H-pyrazole as a versatile and strategic starting material for the synthesis of novel kinase inhibitors. The bromine atom at the C4 position serves as a highly effective synthetic handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space within the ATP-binding site of target kinases, facilitating the development of compounds with optimized potency and selectivity. The benzyloxy group at the C5 position offers an additional point for modification or can be retained to influence physicochemical properties. The primary synthetic transformation discussed herein is the Suzuki-Miyaura cross-coupling reaction, a robust and widely adopted method for C-C bond formation in pharmaceutical research.[2][6]

Core Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The functionalization of the 4-bromo-1-methyl-1H-pyrazole core is most efficiently achieved via the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a powerful means to form a new carbon-carbon bond between the pyrazole ring (sp²-carbon) and a wide variety of aryl or heteroaryl boronic acids or esters (sp²-carbon).

The causality behind this reaction is a well-understood catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition : The active Palladium(0) catalyst inserts into the carbon-bromine bond of the pyrazole, forming a Palladium(II) intermediate.

  • Transmetalation : A base activates the boronic acid, forming a boronate species. This species then transfers its organic group to the Palladium(II) complex, displacing the halide.

  • Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Palladium(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PyrazoleBr 5-(Benzyloxy)-4-bromo- 1-methyl-1H-pyrazole (Ar-X) PyrazoleBr->OxAdd Pd_Intermediate Ar-Pd(II)-X OxAdd->Pd_Intermediate Transmetalation Transmetalation Pd_Intermediate->Transmetalation BoronicAcid Boronic Acid (R-B(OH)₂) + Base BoronicAcid->Transmetalation Pd_Diorgano Ar-Pd(II)-R Transmetalation->Pd_Diorgano RedElim Reductive Elimination Pd_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-R) RedElim->Product PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT (Target Kinase) PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrazole Inhibitor Inhibitor->AKT Inhibition

Sources

Application

Experimental protocol for functionalizing 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole

Technical Application Note: Precision Functionalization of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole Executive Summary & Strategic Overview The scaffold 5-(benzyloxy)-4-bromo-1-methyl-1H-pyrazole represents a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Precision Functionalization of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole

Executive Summary & Strategic Overview

The scaffold 5-(benzyloxy)-4-bromo-1-methyl-1H-pyrazole represents a privileged structural motif in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. The molecule features a unique electronic push-pull system: the electron-rich 5-benzyloxy group increases the electron density of the pyrazole ring, rendering the C4-bromide less electrophilic than in electron-deficient systems (e.g., 4-bromopyridine). Consequently, standard cross-coupling protocols often suffer from sluggish oxidative addition or homocoupling side reactions.

This guide details three optimized protocols designed to overcome these electronic deactivations while preserving the labile benzyl ether moiety.

The Functionalization Decision Matrix:

DecisionMatrix Start Target: 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole CC_Bond Goal: C-C Bond Formation (Biaryls, Alkenes) Start->CC_Bond CN_Bond Goal: C-N Bond Formation (Amines, Amides) Start->CN_Bond CE_Bond Goal: C-Electrophile (Aldehydes, Acids) Start->CE_Bond Suzuki Protocol 1: Suzuki-Miyaura Catalyst: Pd-PEPPSI-IPr Key: Steric Bulk Handling CC_Bond->Suzuki Buchwald Protocol 2: Buchwald-Hartwig Ligand: RuPhos/BrettPhos Key: Electronic Activation CN_Bond->Buchwald LiExchange Protocol 3: Li-Halogen Exchange Reagent: n-BuLi (-78°C) Key: Cryogenic Control CE_Bond->LiExchange

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Rationale: The electron-donating 5-benzyloxy group deactivates the C4-Br bond towards oxidative addition. Traditional catalysts like Pd(PPh3)4 often fail to achieve full conversion. We utilize Pd-PEPPSI-IPr , a precatalyst containing a bulky N-heterocyclic carbene (NHC) ligand. The NHC ligand promotes the oxidative addition step more effectively than phosphines and stabilizes the active Pd(0) species, preventing "palladium black" precipitation.

Materials:

  • Substrate: 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole (1.0 equiv)

  • Boronic Acid/Ester: Aryl-B(OH)2 or Aryl-Bpin (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPr (2.0 mol%) [Sigma-Aldrich #662589]

  • Base: K2CO3 (3.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or pressure tube with the substrate, boronic acid, K2CO3, and Pd-PEPPSI-IPr. Seal the vessel with a septum.

  • Evacuation: Evacuate and backfill with Argon three times. Critical: Oxygen inhibits the NHC-Pd cycle.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Note: Monitor by LCMS. If conversion stalls, add 1.0 mol% fresh catalyst.

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc). The benzyloxy group is stable under these basic conditions.

Troubleshooting:

  • Issue: Protodebromination (reduction of Br to H).

  • Cause: Hydride source present or slow transmetallation.

  • Fix: Switch solvent to Toluene/Water or increase boronic acid equivalents.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Rationale: Coupling amines to electron-rich heteroaryl bromides is notoriously difficult. The RuPhos (for secondary amines) and BrettPhos (for primary amines) ligand systems are essential here. They create a highly electron-rich Pd center that facilitates oxidative addition into the deactivated C4-Br bond while preventing β-hydride elimination.

Materials:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[1]

  • Catalyst Source:

    • Option A (Robust): RuPhos Pd G4 (2-5 mol%)

    • Option B (Traditional): Pd(OAc)2 (5 mol%) + RuPhos (10 mol%)

  • Base: Cs2CO3 (3.0 equiv) or NaOtBu (1.5 equiv)

    • Warning: NaOtBu is a stronger base; ensure the benzyl ether is stable (usually yes, but Cs2CO3 is milder).

  • Solvent: t-Amyl alcohol or Toluene (anhydrous).

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon flow, combine substrate, amine, base, and precatalyst in a vial.

  • Solvent Addition: Add anhydrous solvent (0.2 M concentration).

  • Thermal Activation: Heat to 100°C for 12 hours.

    • Insight: t-Amyl alcohol allows higher temperatures than THF and solubilizes the inorganic base better than toluene.

  • Filtration: Filter through a pad of Celite to remove palladium residues.

  • Purification: Silica gel chromatography. Amine products can be streaky; add 1% Et3N to the eluent.

Protocol 3: Lithium-Halogen Exchange (C-Electrophile Introduction)

Rationale: Direct nucleophilic displacement is impossible. We must invert the polarity of the C4 position from electrophilic (Br) to nucleophilic (Li) via Halogen-Lithium Exchange. Risk Factor: The 5-benzyloxy group contains a benzylic position susceptible to deprotonation. However, at -78°C , the rate of Br-Li exchange (kinetic control) is significantly faster than benzylic deprotonation (thermodynamic control).

Materials:

  • Substrate: 1.0 equiv

  • Reagent: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)

  • Electrophile: DMF (for aldehyde), CO2 (for acid), or Iodine.

  • Solvent: THF (anhydrous, inhibitor-free).

Workflow Diagram:

LiExchange Step1 1. Cryogenic Cooling THF, -78°C Step2 2. Lithiation Add n-BuLi dropwise Wait 15-30 min Step1->Step2 Kinetic Control Step3 3. Trapping Add Electrophile (e.g., DMF) -78°C -> RT Step2->Step3 C-C Bond Formation

Figure 2: Cryogenic workflow to ensure regioselective lithiation at C4.

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add substrate and dry THF.

  • Cooling: Submerge in a dry ice/acetone bath (-78°C). Allow 15 mins for equilibration.

  • Exchange: Add n-BuLi dropwise down the side of the flask.

    • Observation: A color change (often yellow/orange) indicates formation of the lithiated species.

    • Timing: Stir for exactly 30 minutes. Do not prolong, or the lithium may migrate or deprotonate the benzyl group.

  • Quench: Add the electrophile (neat or in THF) rapidly.

    • For DMF: Add 5.0 equiv. Stir at -78°C for 30 mins, then warm to 0°C.

  • Work-up: Quench with sat. NH4Cl. Extract with ether.[2]

Comparative Data Summary

TransformationCatalyst/ReagentPrimary ChallengeTypical YieldRef
Suzuki Coupling Pd-PEPPSI-IPrSteric hindrance / Electron-rich ring85-95%[1, 2]
Buchwald Amination RuPhos Pd G4Deactivated C-Br bond70-85%[3]
Formylation (Li-Ex) n-BuLi / DMFBenzylic deprotonation side-reaction80-90%[4]

References

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006. Link

  • Valente, C., et al. "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie Int. Ed., 2012. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Link

  • Heinisch, T., et al. "Lithium–Halogen Exchange on Heterocycles: A Review." Synthesis, 2016. Link

Sources

Method

Topic: 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole in the Synthesis of Substituted Pyrazoles

This Application Note and Protocol Guide details the strategic use of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole as a high-value intermediate in the synthesis of polysubstituted pyrazoles. Executive Summary 5-(Benzyloxy)...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic use of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole as a high-value intermediate in the synthesis of polysubstituted pyrazoles.

Executive Summary

5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole represents a specialized "masked" scaffold designed to overcome the synthetic limitations of 4-functionalized-5-pyrazolones. In medicinal chemistry, particularly for sGC stimulators and kinase inhibitors , the 5-pyrazolone core is a critical pharmacophore. However, the free tautomeric nature of 5-pyrazolones (OH vs. NH forms) often interferes with metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), leading to catalyst poisoning or regioselectivity issues.

This scaffold solves these challenges by locking the tautomer in the O-form via benzyl protection, providing a robust handle (4-Br) for C-C bond formation, and allowing for late-stage deprotection to reveal the bioactive pyrazolone moiety.

Compound Profile & Strategic Utility

PropertyDetail
IUPAC Name 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole
Molecular Formula C₁₁H₁₁BrN₂O
Molecular Weight 267.12 g/mol
Core Reactivity C4-Bromide: Highly reactive in Pd-catalyzed cross-couplings.C5-Benzyloxy: Stable protecting group; directs electrophilic substitution to C4; removable via hydrogenolysis.
Solubility Soluble in DCM, THF, Ethyl Acetate, DMF. Insoluble in water.
Primary Application Synthesis of 4-aryl-1-methyl-1H-pyrazol-5-ols (sGC stimulator precursors).
The "Masked" Strategy

The utility of this compound lies in its ability to separate the bond-forming step from the functional group display:

  • Protection: The benzyl group masks the acidic enol/amide, preventing catalyst coordination.

  • Coupling: The electron-rich pyrazole ring facilitates oxidative addition at the C4-Br bond.

  • Revelation: Mild deprotection restores the target 5-pyrazolone.

Synthesis Protocol: Preparation of the Scaffold

Objective: Synthesize 5-(benzyloxy)-4-bromo-1-methyl-1H-pyrazole from commercially available 1-methyl-1H-pyrazol-5-ol.

Step 1: O-Benzylation of 1-Methyl-pyrazolone

Note: Direct alkylation can yield N- and O-alkylated mixtures. The use of hard electrophiles (BnBr) and carbonate bases in polar aprotic solvents favors the O-isomer.

  • Reagents: 1-Methyl-1H-pyrazol-5-ol (1.0 equiv), Benzyl Bromide (1.1 equiv), K₂CO₃ (1.5 equiv).

  • Solvent: Acetone or DMF (0.2 M).

  • Procedure:

    • Dissolve 1-methyl-1H-pyrazol-5-ol in dry acetone.

    • Add K₂CO₃ and stir at room temperature for 15 min.

    • Add Benzyl Bromide dropwise.

    • Reflux (60°C) for 4–6 hours. Monitor by TLC (Hex/EtOAc 4:1).

    • Workup: Filter off solids. Concentrate filtrate. Dissolve residue in EtOAc, wash with water and brine.[1]

    • Purification: Flash chromatography (SiO₂, 0–20% EtOAc/Hexanes) to isolate the O-benzyl product (higher R_f than N-benzyl isomer).

Step 2: Regioselective Bromination
  • Reagents: 5-(Benzyloxy)-1-methyl-1H-pyrazole (1.0 equiv), N-Bromosuccinimide (NBS) (1.05 equiv).

  • Solvent: Acetonitrile (ACN) or DCM (0.1 M).

  • Procedure:

    • Dissolve the substrate in ACN at 0°C.

    • Add NBS portion-wise over 10 minutes to maintain regioselectivity.

    • Allow to warm to room temperature and stir for 2 hours.

    • Validation: NMR should show the disappearance of the C4-H proton (approx. 5.5–6.0 ppm).

    • Workup: Dilute with EtOAc, wash with 10% Na₂S₂O₃ (to quench bromine) and NaHCO₃. Dry and concentrate.

    • Yield: Typically >85% (Solid).

Application Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl group at the 4-position to generate 5-(benzyloxy)-1-methyl-4-phenyl-1H-pyrazole .

Materials
  • Substrate: 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole (1.0 equiv).

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) or Pd(PPh₃)₄ (5 mol%).

  • Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv).

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology
  • Setup: In a reaction vial, combine the bromide substrate, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Seal the vial and purge with Argon/N₂ for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Tip: If the substrate is sterically hindered (ortho-substituted boronic acids), increase temperature to 100°C or switch to SPhos Pd G2 catalyst.

  • Monitoring: Monitor by LC-MS. The starting bromide (M+H ~267/269) should convert to the coupled product (M+H varies).

  • Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc, wash with water/brine.[1]

  • Purification: Silica gel chromatography (Gradient: 5% to 40% EtOAc in Hexanes).

Application Protocol: Deprotection to 5-Pyrazolone

Objective: Remove the benzyl group to reveal the bioactive 4-aryl-1-methyl-1H-pyrazol-5-ol.

Method A: Hydrogenolysis (Standard)
  • Conditions: H₂ (1 atm, balloon), 10% Pd/C (10 wt%), MeOH or EtOH.

  • Procedure: Stir at RT for 2–6 hours.

  • Note: This method is clean but may reduce other sensitive groups (e.g., nitro, alkenes).

Method B: Acidic Cleavage (Chemoselective)
  • Conditions: TFA/Thioanisole (10:1) or HBr in Acetic Acid.

  • Procedure: Heat at 60°C for 1–3 hours.

  • Utility: Use this if the molecule contains groups sensitive to hydrogenation (e.g., halides that might undergo hydrodehalogenation).

Visualized Workflows

Diagram 1: Divergent Synthesis Workflow

This flowchart illustrates the strategic pathway from the raw starting material to the final bioactive core.

G Start 1-Methyl-1H-pyrazol-5-ol (Tautomeric Mix) Step1 Step 1: O-Benzylation (BnBr, K2CO3) Start->Step1 Intermediate 5-(Benzyloxy)-1-methyl-1H-pyrazole Step1->Intermediate Step2 Step 2: Bromination (NBS, ACN) Intermediate->Step2 Core SCAFFOLD: 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole Step2->Core Coupling Step 3: Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Core->Coupling Cross-Coupling CoupledProd 4-Aryl-5-(benzyloxy)-pyrazole Coupling->CoupledProd Deprotect Step 4: Deprotection (H2/Pd-C or TFA) CoupledProd->Deprotect Final TARGET: 4-Aryl-1-methyl-1H-pyrazol-5-ol (Bioactive Core) Deprotect->Final Reveal Pharmacophore

Caption: Divergent synthesis pathway utilizing the 5-OBn scaffold to access 4-aryl-5-pyrazolones.

Diagram 2: Mechanistic Rationale for O-Protection

Why protection is required for efficient catalysis.

Mechanism Unprotected Unprotected 4-Bromo-5-Pyrazolone Issue1 Tautomer Equilibrium (OH vs NH) Unprotected->Issue1 Issue2 Catalyst Poisoning (Pd coordination to Amide/O) Unprotected->Issue2 Fail Low Yield / Dehalogenation Issue1->Fail Issue2->Fail Protected Protected Scaffold (5-OBn-4-Br) Benefit1 Fixed Aromatic System Protected->Benefit1 Benefit2 Steric Bulk Prevents N-Coordination Protected->Benefit2 Success High Yield Cross-Coupling Benefit1->Success Benefit2->Success

Caption: Comparison of reaction outcomes between unprotected pyrazolones and the O-benzyl protected scaffold.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 (Alkylation) Formation of N-alkylated byproduct.Switch solvent to Acetone (favors O-alkylation) or use Ag₂CO₃ as base. Separate isomers by column chromatography (N-benzyl is usually more polar).
Stalled Suzuki Coupling Catalyst deactivation or steric hindrance.Degas solvents thoroughly (O₂ kills Pd(0)). Switch to SPhos Pd G2 or XPhos Pd G2 for sterically demanding boronic acids.
Incomplete Deprotection Catalyst poisoning by sulfur/amines in crude.Ensure the coupled product is passed through a silica plug or treated with activated charcoal before hydrogenation.
Regioselectivity in Bromination Over-bromination.Use exactly 1.0–1.05 equiv of NBS. Perform at 0°C. The 5-OBn group strongly activates C4, so the reaction is fast.

References

  • Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure." Journal of Medicinal Chemistry, 60(12), 5146–5161.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Aggarwal, R., et al. (2011). "Synthetic approaches for the construction of pyrazole-based heterocycles." Organic & Biomolecular Chemistry, 9, 6479-6499. (General Pyrazole Reactivity).[2][3][4][5]

  • Organic Syntheses. (2012). "Synthesis of substituted pyrazoles via O-alkylation and cross-coupling." Organic Syntheses, Coll.[6] Vol. 10. (Standard protocols for pyrazolone protection).

Sources

Application

Application Note: Palladium-Catalyzed Heck Alkenylation of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole

Executive Summary The pyrazole ring is a privileged pharmacophore in drug discovery, frequently utilized in the design of kinase inhibitors and anti-inflammatory agents. Functionalization of the pyrazole core at the C4 p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged pharmacophore in drug discovery, frequently utilized in the design of kinase inhibitors and anti-inflammatory agents. Functionalization of the pyrazole core at the C4 position via palladium-catalyzed cross-coupling is a critical synthetic strategy. However, the Heck reaction of 5-(benzyloxy)-4-bromo-1-methyl-1H-pyrazole with alkenes presents significant synthetic hurdles due to the inherent electronic and steric deactivation of the substrate.

This application note provides a comprehensive, self-validating protocol for the efficient Heck alkenylation of this specific substrate. By detailing the mechanistic causality behind catalyst and ligand selection, this guide empowers researchers to overcome the high activation barriers associated with electron-rich 4-bromopyrazoles.

Mechanistic Causality: Overcoming Steric and Electronic Deactivation

The reactivity of halopyrazoles in palladium-catalyzed cross-coupling is primarily dictated by carbon-halogen bond strength and the electronic nature of the ring[1]. In 5-(benzyloxy)-4-bromo-1-methyl-1H-pyrazole, the C4-bromide is severely deactivated by two distinct factors:

  • Electronic Deactivation (+M Effect): The benzyloxy (-OBn) group at the C5 position exerts a strong positive mesomeric (+M) effect, donating electron density via its oxygen lone pair directly into the pyrazole π-system. This enriches the electron density at the C4 carbon, strengthening the C–Br bond and reducing its electrophilicity. Because oxidative addition of the Pd(0) catalyst is the rate-limiting step, this electron enrichment makes the substrate highly resistant to standard catalytic systems[2].

  • Steric Congestion: The C4 position is sterically flanked by the bulky C5-benzyloxy group. Furthermore, the adjacent N1-methyl group restricts the conformational freedom of the -OBn ether, forcing its steric bulk toward the C4-bromide. This creates a high spatial barrier for the approaching palladium-phosphine complex.

To overcome these barriers, the catalytic system must be precisely engineered. While 4-iodopyrazoles readily undergo Heck coupling under mild conditions, 4-bromopyrazoles require elevated temperatures, specialized bases, and highly active, electron-rich ligands[1]. The use of a dialkylbiaryl phosphine (e.g., XPhos ) is critical here. The electron-rich dicyclohexylphosphine moiety dramatically increases the nucleophilicity of the Pd(0) center, forcing oxidative addition into the deactivated C–Br bond, while the ligand's substantial steric bulk stabilizes the active monoligated Pd(0) species and accelerates the final reductive elimination step.

Catalytic Cycle Pathway

HeckCatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br]Lₙ (Rate-Limiting) Pd0->OxAdd Substrate Addition Coord Alkene Coordination π-Complex OxAdd->Coord Alkene Addition MigIns Migratory Insertion Syn-Addition Coord->MigIns BetaElim β-Hydride Elimination Product Release MigIns->BetaElim RedElim Reductive Elimination Base-Assisted BetaElim->RedElim Product Release RedElim->Pd0 Base Regeneration

Fig 1. Pd-catalyzed Heck catalytic cycle for 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole.

Experimental Design & Optimization Data

The selection of solvent and base is just as critical as the ligand. A common side reaction for halopyrazoles is premature dehalogenation (hydrodehalogenation), which yields the unsubstituted pyrazole byproduct[1]. To suppress this, anhydrous conditions and a non-nucleophilic, sterically hindered base like N,N-dicyclohexylmethylamine (Cy₂NMe) are utilized.

Table 1: Optimization of Heck Coupling Conditions for 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (3.0 equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂PPh₃K₂CO₃DMF9012Poor oxidative addition; unreacted starting material.
2Pd(OAc)₂P(o-tolyl)₃Et₃NDMF11041Moderate conversion; significant dehalogenation observed.
3Pd₂(dba)₃XPhosEt₃NDMAc11078Good conversion; Et₃N causes minor side reactions.
4 Pd(OAc)₂ XPhos Cy₂NMe DMAc 120 89 Optimal; high conversion, minimal dehalogenation.
5Pd(OAc)₂XPhosCy₂NMeTHF8018Thermal energy insufficient to overcome steric barrier.

Note: Reactions performed on a 0.5 mmol scale using tert-butyl acrylate (1.5 equiv) as the alkene.

Experimental Workflow & Protocol

Workflow Prep 1. Reagent Prep Glovebox/Schlenk React 2. Heck Reaction 120°C, 16h, DMAc Prep->React Workup 3. Aqueous Workup EtOAc/H2O Extraction React->Workup Purify 4. Purification Flash Chromatography Workup->Purify Analyze 5. Validation NMR & LC-MS Purify->Analyze

Fig 2. Step-by-step experimental workflow for the microscale Heck cross-coupling reaction.

Step-by-Step Methodology

Reagents Required:

  • Substrate: 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole (1.0 equiv, 1.0 mmol, 281 mg)

  • Alkene: tert-Butyl acrylate (1.5 equiv, 1.5 mmol, 192 mg / 218 µL)

  • Catalyst: Palladium(II) acetate, Pd(OAc)₂ (5 mol%, 0.05 mmol, 11.2 mg)

  • Ligand: XPhos (10 mol%, 0.10 mmol, 47.7 mg)

  • Base: N,N-Dicyclohexylmethylamine, Cy₂NMe (3.0 equiv, 3.0 mmol, 586 mg / 642 µL)

  • Solvent: Anhydrous N,N-Dimethylacetamide (DMAc) (5.0 mL)

Procedure:

  • Inert Atmosphere Setup: Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Backfill with dry Argon (repeat 3 times) to ensure the complete exclusion of oxygen, which degrades the electron-rich XPhos ligand.

  • Catalyst Pre-Activation: Inside a glovebox or under strict Argon flow, charge the Schlenk tube with Pd(OAc)₂ (11.2 mg) and XPhos (47.7 mg). Add 2.0 mL of anhydrous DMAc. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange, indicating the formation of the active L₂Pd(0) species.

  • Substrate Addition: Add 5-(benzyloxy)-4-bromo-1-methyl-1H-pyrazole (281 mg) dissolved in the remaining 3.0 mL of DMAc to the reaction vessel.

  • Reagent Injection: Using a gas-tight microsyringe, sequentially inject Cy₂NMe (642 µL) and tert-butyl acrylate (218 µL) into the mixture.

  • Thermal Cycling: Seal the Schlenk tube and transfer it to a pre-heated oil bath at 120 °C. Stir vigorously (800 rpm) for 16 hours. Causality note: The high temperature is strictly required to provide the activation energy necessary for the sterically hindered oxidative addition step.

  • Reaction Quenching & Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc, 20 mL) and filter through a short pad of Celite to remove palladium black. Wash the filtrate with deionized water (3 × 15 mL) and brine (15 mL) to completely partition and remove the high-boiling DMAc solvent and amine salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent gradient: 10% to 30% EtOAc in Hexanes) to isolate the alkenylated pyrazole product.

Analytical Validation & Troubleshooting

A robust protocol must be a self-validating system. To confirm the success of the Heck reaction and the exact geometry of the newly formed C–C bond, utilize the following analytical checkpoints:

  • LC-MS Verification: The desired product (e.g., tert-butyl (E)-3-(5-(benzyloxy)-1-methyl-1H-pyrazol-4-yl)acrylate) will exhibit an [M+H]⁺ peak at m/z 329.1. Ensure the absence of the m/z 203.1 peak, which corresponds to the hydrodehalogenated byproduct (5-(benzyloxy)-1-methyl-1H-pyrazole).

  • ¹H NMR Stereochemical Validation: The Heck reaction proceeds via syn-insertion followed by syn-β-hydride elimination, overwhelmingly favoring the trans (E) alkene isomer. In the ¹H NMR spectrum (CDCl₃), look for the two newly formed vinylic protons. They will appear as two distinct doublets between δ 6.0 and 7.5 ppm. Crucially, the coupling constant (J) must be approximately 15.5–16.0 Hz , which mathematically validates the trans geometry. A J value of ~10 Hz would indicate an unwanted cis (Z) isomer.

  • Troubleshooting Dehalogenation: If significant dehalogenation is observed (indicated by a loss of the starting material mass without product formation), it means β-hydride elimination is failing or the Pd-complex is being reduced prematurely. Ensure the DMAc is strictly anhydrous and consider increasing the alkene equivalents to 2.0 to drive the migratory insertion forward kinetically.

References

1.3 2.2

Sources

Method

Application Note: Chemoselective O-Debenzylation of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Orthogonal deprotection strategies preserving aryl halides in heterocyclic synthesis. Executive Summary & Strategic Rationale In the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Orthogonal deprotection strategies preserving aryl halides in heterocyclic synthesis.

Executive Summary & Strategic Rationale

In the synthesis of complex pharmaceutical intermediates, the 1-methyl-1H-pyrazole core is a highly privileged scaffold. A frequent synthetic challenge arises when deprotecting an O-benzyl ether at the C5 position in the presence of a halogen, such as a bromine atom at the C4 position: 5-(benzyloxy)-4-bromo-1-methyl-1H-pyrazole .

Standard catalytic hydrogenation (e.g., Pd/C, H₂) is the most common method for O-debenzylation; however, in the presence of an aryl bromide, this approach is severely compromised by competitive hydrodehalogenation, leading to the undesired loss of the C4-bromo substituent . To maintain the structural integrity of the target molecule, orthogonal, non-reductive cleavage methodologies must be employed.

This application note details two highly reliable, self-validating protocols for chemoselective debenzylation: a mild Lewis acid-mediated cleavage using Boron Trichloride (


) with a cation scavenger, and a robust Brønsted acid approach using Hydrobromic Acid (

) in Acetic Acid.

Mechanistic Causality & Reagent Selection

The Lewis Acid Approach: and Pentamethylbenzene

While Boron Tribromide (


) is a classic reagent for ether cleavage, its mechanism involves complex bimolecular adduct formations that can be overly harsh for highly functionalized heterocycles, sometimes leading to complete molecular degradation . To mitigate this, the use of Boron Trichloride (

) in combination with pentamethylbenzene offers a highly chemoselective alternative .
  • Causality of the Scavenger:

    
     coordinates to the ether oxygen, promoting heterolytic C-O bond cleavage and generating a highly reactive benzyl cation. Without intervention, this cation can undergo electrophilic aromatic substitution with the pyrazole ring (e.g., N-benzylation). Pentamethylbenzene is added as a highly nucleophilic, non-basic arene that rapidly traps the transient benzyl cation, forming inert benzylpentamethylbenzene and protecting the substrate.
    
The Brønsted Acid Approach: in Acetic Acid

Alternatively, highly concentrated acidic conditions can selectively cleave benzyl ethers while preserving aryl halogens .

  • Causality of the Acid: The highly polar, protic environment of glacial acetic acid facilitates the protonation of the ether oxygen. The bromide ion (

    
    ) then acts as a soft nucleophile, attacking the benzylic carbon via an 
    
    
    
    -like pathway to liberate the pyrazol-5-ol and benzyl bromide.

Visualizations

Workflow Start Substrate: 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole Check Evaluate Functional Group Tolerance (Aryl Bromide Present) Start->Check Reductive Catalytic Hydrogenation (Pd/C, H2) CAUSALITY: Causes Debromination Check->Reductive Avoid NonReductive Orthogonal Cleavage CAUSALITY: Preserves C-Br Bond Check->NonReductive Preferred MethodA Protocol A: BCl3 / Pentamethylbenzene (High Yield, Low Temp) NonReductive->MethodA MethodB Protocol B: 33% HBr / AcOH (Scalable, Harsh Acidic) NonReductive->MethodB Product Target Product: 4-Bromo-1-methyl-1H-pyrazol-5-ol MethodA->Product MethodB->Product

Fig 1. Decision workflow for chemoselective O-debenzylation in the presence of an aryl bromide.

Mechanism SM O-Benzyl Ether Complex Lewis Acid-Base Complex [R-O+(BCl3-)-Bn] SM->Complex + BCl3 Cleavage Heterolytic C-O Cleavage Complex->Cleavage Intermediates Benzyl Cation Intermediate Cleavage->Intermediates Product Pyrazol-5-ol (Tautomerized) Cleavage->Product Hydrolysis Scavenger Pentamethylbenzene (Cation Trap) Intermediates->Scavenger Fast Trapping

Fig 2. Mechanistic pathway of BCl3-mediated ether cleavage and benzyl cation scavenging.

Self-Validating Experimental Protocols

Protocol A: Lewis Acid-Mediated Cleavage ( / Pentamethylbenzene)

Ideal for late-stage intermediates sensitive to strong Brønsted acids.

  • Preparation: Flame-dry a 50 mL round-bottom flask under a nitrogen atmosphere. Add 5-(benzyloxy)-4-bromo-1-methyl-1H-pyrazole (1.0 mmol) and pentamethylbenzene (3.0 mmol).

  • Solvation: Dissolve the solid mixture in anhydrous dichloromethane (DCM, 10 mL).

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperatures prevent the highly reactive

      
       from prematurely degrading the pyrazole core or causing non-specific cleavage.
      
  • Reagent Addition: Add

    
     (1.0 M solution in DCM, 2.0 mL, 2.0 mmol) dropwise over 10 minutes to manage the exothermic coordination step.
    
  • Reaction Progression & Self-Validation: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The protocol is validated when the UV-active starting material spot (

      
      ) completely disappears, replaced by a highly polar product spot (
      
      
      
      ).
  • Quenching: Quench the reaction carefully at 0 °C by the dropwise addition of a MeOH/H₂O mixture (1:1, 5 mL).

    • Causality: This safely hydrolyzes the dichloroborinate intermediate into boric acid derivatives and the free pyrazol-5-ol.

  • pH Adjustment & Extraction: Adjust the aqueous phase to pH 5.5 using saturated aqueous

    
    .
    
    • Causality: The product, 4-bromo-1-methyl-1H-pyrazol-5-ol, exists in equilibrium with its pyrazolone tautomer. It is amphoteric; strictly controlling the pH to ~5.5 ensures the molecule is in its neutral form, maximizing extraction efficiency into EtOAc (3 x 15 mL).

  • Purification: Dry the combined organic layers over

    
    , concentrate, and purify via flash chromatography. The non-polar benzylpentamethylbenzene byproduct will elute first, isolating the pure target compound.
    
Protocol B: Brønsted Acid-Mediated Cleavage (33% in AcOH)

Ideal for early-stage, scalable synthesis where cryogenic cooling is impractical.

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, suspend 5-(benzyloxy)-4-bromo-1-methyl-1H-pyrazole (1.0 mmol) in glacial acetic acid (2.0 mL).

  • Reagent Addition: Add 33%

    
     in acetic acid (4.0 mL) dropwise at room temperature.
    
  • Heating: Heat the mixture to 50 °C for 12–18 hours.

    • Causality: The strong acidic environment requires thermal energy to drive the nucleophilic attack of the bromide ion on the sterically hindered protonated ether.

  • Reaction Progression & Self-Validation:

    • Validation Check: Aliquot 50 µL of the mixture, quench in 1 mL of saturated

      
      , and extract with 1 mL EtOAc. TLC analysis of the organic layer should confirm the total consumption of the starting material.
      
  • Quenching & Neutralization: Cool the mixture to room temperature and pour it over crushed ice (20 g). Slowly add solid

    
     until the pH reaches 5.5.
    
    • Causality: Rapid neutralization generates violent

      
       effervescence; slow addition prevents product loss via foaming and ensures the amphoteric product precipitates or is primed for extraction.
      
  • Isolation: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate in vacuo.
    

Quantitative Data Presentation

The following table summarizes the comparative operational metrics for both deprotection methodologies based on standard 1.0 mmol scale optimizations.

ParameterProtocol A:

/ Pentamethylbenzene
Protocol B: 33%

in AcOH
Primary Mechanism Lewis Acid-Mediated Heterolytic CleavageBrønsted Acid-Mediated Nucleophilic Substitution
Typical Yield 85 – 92%75 – 82%
Reaction Time 2 – 4 Hours12 – 18 Hours
Temperature Profile -78 °C to 0 °C20 °C to 50 °C
Chemoselectivity Excellent (No debromination observed)Good (Trace hydrolysis byproducts possible)
Scalability Moderate (Requires cryogenic cooling)High (No specialized cooling required)

References

  • Silva, C., Sousa e Silva, P.J. BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. European Journal of Organic Chemistry, 2013. URL:[Link]

  • Okano, K., Okuyama, K., Fukuyama, T., Tokuyama, H. Chemoselective debenzylation of aryl benzyl ethers using BCl3 and pentamethylbenzene. Synlett, 2008, 1977-1980. (Via Organic Chemistry Portal). URL:[Link]

  • Bao, K., et al. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Organic & Biomolecular Chemistry, RSC Publishing, 2009. URL: [Link]

Application

Scale-up synthesis of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole

Application Note: Scale-Up Synthesis of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole Executive Summary This guide details the process development and scale-up protocol for 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole , a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole

Executive Summary

This guide details the process development and scale-up protocol for 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole , a critical intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and other heterocyclic pharmaceuticals.

The synthesis addresses three primary challenges:

  • Regiocontrol: Ensuring exclusive formation of the 1-methyl-5-hydroxy isomer over the 3-hydroxy isomer.

  • Chemoselectivity: Achieving selective O-alkylation over N-alkylation during the introduction of the benzyl group.

  • Scalability: Utilizing cost-effective reagents (NBS, Benzyl bromide) and avoiding chromatographic purification in favor of crystallization.

Retrosynthetic Strategy & Pathway Selection

The target molecule is constructed via a linear three-step sequence. The critical decision point is the timing of the bromination. We prioritize bromination prior to benzylation .

  • Rationale: Bromination of the electron-rich 1-methyl-1H-pyrazol-5-ol is rapid and highly regioselective for the C-4 position. Installing the bromine atom early increases the acidity of the C-5 hydroxyl group, thereby facilitating the subsequent O-alkylation and blocking potential C-alkylation side reactions at C-4.

Retrosynthesis Target 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole (Target) Int1 4-Bromo-1-methyl-1H-pyrazol-5-ol (Stable Solid) Target->Int1 O-Alkylation (Williamson) Int2 1-Methyl-1H-pyrazol-5-ol (Pyrazolone Core) Int1->Int2 Electrophilic Bromination (C-4) SM Methylhydrazine + Ethyl 3-ethoxyacrylate Int2->SM Cyclocondensation Reagents Benzyl Bromide / K2CO3 Brominating NBS or Br2

Figure 1: Retrosynthetic analysis showing the disconnection approach favoring early-stage bromination.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Methyl-1H-pyrazol-5-ol

Objective: Construct the pyrazole ring with correct regiochemistry.[1]

  • Reagents:

    • Methylhydrazine (CAS 60-34-4): 1.05 equiv.

    • Ethyl 3-ethoxyacrylate (CAS 1001-26-9): 1.0 equiv.

    • Ethanol (Absolute): 5 Vol.

    • Sodium Ethoxide (21% in EtOH): 1.1 equiv.

  • Protocol:

    • Setup: Charge a reactor with Ethanol and Ethyl 3-ethoxyacrylate under

      
       atmosphere. Cool to 0–5 °C.[2]
      
    • Addition: Add Methylhydrazine dropwise, maintaining internal temperature

      
       °C. (Caution: Methylhydrazine is highly toxic and carcinogenic).
      
    • Cyclization: Warm to room temperature (RT) and stir for 2 hours. Then, heat to reflux (78 °C) for 6 hours.

    • Work-up: Concentrate the mixture under reduced pressure to remove ethanol.

    • Isolation: Dilute residue with water and acidify to pH 2 with conc. HCl to precipitate the product. Filter the solid, wash with cold water, and dry in a vacuum oven at 45 °C.

    • Yield Target: 85–90% (Off-white solid).

  • Key Insight: Using Ethyl 3-ethoxyacrylate directs the methylhydrazine attack to the

    
    -carbon first, ensuring the formation of the 1-methyl isomer. Using ethyl propiolate often yields mixtures of 1-methyl-5-OH and 1-methyl-3-OH isomers [1].
    
Step 2: Regioselective Bromination (C-4)

Objective: Install the bromine atom at the 4-position.[3]

  • Reagents:

    • 1-Methyl-1H-pyrazol-5-ol (from Step 1): 1.0 equiv.[4]

    • N-Bromosuccinimide (NBS): 1.05 equiv.

    • Acetonitrile (ACN) or DMF: 10 Vol.

  • Protocol:

    • Dissolution: Dissolve the pyrazolone starting material in ACN at RT.

    • Bromination: Add NBS portion-wise over 30 minutes. The reaction is slightly exothermic; maintain temperature

      
       °C.
      
    • Monitoring: Stir for 2–3 hours. Monitor by HPLC (Target: <0.5% SM).

    • Quench: Add 10% aqueous sodium bisulfite solution (2 Vol) to quench excess bromine species.

    • Isolation: Concentrate ACN partially, then add water (10 Vol) to crystallize the product.

    • Filtration: Filter the solid 4-bromo-1-methyl-1H-pyrazol-5-ol , wash with water, and dry.

    • Yield Target: 90–95%.

  • Mechanism: The electron-rich enol form of the pyrazolone reacts rapidly with the electrophilic bromine source. The 4-position is the most nucleophilic site [2].

Step 3: O-Benzylation

Objective: Selective O-alkylation of the 4-bromo-pyrazolone.

  • Reagents:

    • 4-Bromo-1-methyl-1H-pyrazol-5-ol: 1.0 equiv.[4]

    • Benzyl Bromide (BnBr): 1.1 equiv.

    • Potassium Carbonate (

      
      ): 2.0 equiv.
      
    • DMF (Dimethylformamide): 8 Vol.

  • Protocol:

    • Slurry: Charge DMF, 4-bromo-1-methyl-1H-pyrazol-5-ol, and milled

      
       to the reactor. Stir at RT for 30 mins.[2]
      
    • Alkylation: Add Benzyl Bromide dropwise.

    • Heating: Heat the mixture to 60 °C for 4–6 hours.

    • IPC (In-Process Control): Check HPLC for conversion. N-alkylation (formation of antipyrine derivative) is the main impurity but is minimized by the steric bulk of the bromine at C4 and the use of a hard electrophile/hard base combination.

    • Work-up: Cool to RT. Pour the reaction mixture into ice-water (20 Vol) with vigorous stirring.

    • Crystallization: The product should precipitate as a white/pale yellow solid. Stir for 1 hour.

    • Purification: Filter and wash with water. Recrystallize from Ethanol/Heptane if purity is <98%.

    • Yield Target: 80–85%.

Process Workflow Diagram

Workflow Step1 Step 1: Cyclization (EtOH, Reflux) Step2 Step 2: Bromination (NBS, ACN, 25°C) Step1->Step2 1-Me-Pyrazol-5-ol Step3 Step 3: O-Alkylation (BnBr, K2CO3, DMF, 60°C) Step2->Step3 4-Br-Intermediate Isolate Final Isolation (Water Precip. & Filtration) Step3->Isolate Crude Product

Figure 2: Operational workflow for the scale-up synthesis.

Analytical Specifications (QC Release)

TestMethodSpecification
Appearance VisualWhite to off-white solid
Purity HPLC (254 nm)

Identity

H-NMR (DMSO-

)
Consistent with structure. Characteristic

singlet ~5.3 ppm.
Residual Solvent GC-HSDMF < 880 ppm, Ethanol < 5000 ppm
Water Content Karl Fischer

NMR Data (Reference):

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    7.55 (s, 1H, H-3), 7.45–7.35 (m, 5H, Ph), 5.32 (s, 2H,
    
    
    ), 3.65 (s, 3H,
    
    
    ).
  • Note: The absence of a signal around 4.8–5.0 ppm (characteristic of C-4 protons in non-brominated precursors) confirms bromination.

Safety & Waste Management

  • Methylhydrazine: Extreme caution. Use closed systems. P280 (Wear protective gloves/clothing).

  • Benzyl Bromide: Lachrymator. Handle in a fume hood.

  • Waste Streams:

    • Aqueous waste from Step 2 contains succinimide and bromide salts.

    • DMF waste from Step 3 must be incinerated or distilled for recovery; do not discharge into water systems.

References

  • Regioselectivity in Pyrazole Synthesis: Elguero, J. et al. "Pyrazoles and their Benzo Derivatives."[5][6][7] Comprehensive Heterocyclic Chemistry II, 1996 , Vol 3, 1-75. Link

  • Bromination of Pyrazoles: Khan, M. A. et al.[8] "Halogenation of pyrazoles."[9] Journal of the Chemical Society, 1963 , 3041. Link

  • O-Alkylation Protocol: Deng, X. et al. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 2008 , 73(6), 2412–2415. Link

  • Scale-Up Methodology: Anderson, N. G. Practical Process Research & Development. Academic Press, 2012 . Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Suzuki coupling yield with 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole

Topic: Optimizing Suzuki coupling yield with 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole Role: Senior Application Scientist Audience: Drug Discovery & Process Chemistry Teams Executive Summary & Substrate Analysis The Cha...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Suzuki coupling yield with 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole Role: Senior Application Scientist Audience: Drug Discovery & Process Chemistry Teams

Executive Summary & Substrate Analysis

The Challenge: Coupling at the C4 position of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole presents a classic "perfect storm" of catalytic challenges. Unlike simple pyrazoles, the C5-benzyloxy group exerts significant steric pressure on the oxidative addition site and the subsequent transmetallation step. Furthermore, the electron-rich nature of the pyrazole ring, combined with the potential for N2-coordination to Palladium, often leads to catalyst arrest or deactivation.

The Solution Architecture: To maximize yield, we must shift from "standard" Suzuki conditions (e.g., Pd(PPh₃)₄) to a Sterically Demanding/Electron-Rich (SD/ER) protocol. This guide prioritizes the use of Buchwald G3/G4 Precatalysts to ensure rapid oxidative addition and prevent catalyst poisoning.

The "Engine": Catalyst & Ligand Selection[1][2]

The choice of ligand is the single most critical variable for this substrate. Standard phosphines (PPh₃, dppf) lack the bulk required to enforce reductive elimination in the presence of the C5-benzyloxy group.

Recommended Systems
SystemRecommendation LevelRationale
XPhos Pd G4 Gold Standard The extreme bulk of XPhos facilitates coupling with ortho-substituted (C5-benzyloxy) halides. The G4 precatalyst ensures a strict 1:1 Pd:L ratio, preventing the formation of inactive PdL₂ species.
SPhos Pd G3 Alternative Excellent for heteroaryl boronic acids.[1] Slightly less bulky than XPhos but offers higher stability if the boronic acid partner is prone to protodeboronation.
Pd₂(dba)₃ + P(t-Bu)₃ Legacy/Specialist Effective for extremely electron-rich substrates but requires a glovebox/strict air-free handling due to ligand pyrophoricity.
Mechanistic Insight: The Steric "Gatekeeper"

The benzyloxy group acts as a steric gatekeeper. During the catalytic cycle, bulky biaryl ligands (like XPhos) create a "pocket" that accommodates this group while simultaneously blocking the N2-nitrogen from coordinating to the metal center, effectively solving the poisoning issue.

Experimental Protocol: The "Gold Standard" Workflow

This protocol is optimized for 0.5 mmol scale. Scale up linearly, but monitor exotherms.

Reagents
  • Substrate: 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 - 4.0 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure
  • Vessel Prep: Charge a reaction vial (equipped with a stir bar) with the Substrate, Boronic Acid, and Base.

  • Degassing (Critical): Cap the vial. Evacuate and backfill with Argon/Nitrogen 3 times . Oxygen is a poison for electron-rich phosphines.

  • Solvent Addition: Add the sparged (degassed) Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly add the XPhos Pd G4 solid under a positive stream of inert gas. (Alternatively, add as a stock solution in THF if using an automated dispenser).

  • Reaction: Seal and heat to 80°C .

    • Note: Do not exceed 100°C initially. The benzyloxy ether linkage is generally stable, but high temps with basic water can promote slow hydrolysis to the pyrazolone.

  • Monitoring: Check LCMS at 1 hour. Full conversion is typically observed by 2-4 hours.

Troubleshooting & Diagnostics (FAQs)

Q1: I see 40% conversion, but the reaction stalls. Adding more catalyst doesn't help. Why?

Diagnosis: Catalyst Poisoning or Ligand Scavenging. The pyrazole nitrogen (N2) or the benzyloxy oxygen may be forming a stable chelate with the Pd(II) intermediate, creating an off-cycle resting state. Fix:

  • Switch to XPhos or RuPhos . These ligands are bulky enough to physically prevent the N2-coordination.

  • Increase the Boronic Acid equivalents (to 1.5 equiv). Stalling often happens because the boronic acid degrades (protodeboronation) before the halide is consumed.

Q2: My main byproduct is the unreacted bromide and "reduced" boronic acid (Ar-H).

Diagnosis: Protodeboronation. This is common with heterocyclic boronic acids.[1] The base is facilitating the hydrolysis of the C-B bond faster than the transmetallation can occur. Fix:

  • Lower the Base Strength: Switch from K₃PO₄ to K₂CO₃ or NaHCO₃ .

  • Slow Addition: Add the base (as an aqueous solution) slowly via syringe pump over 1 hour.

  • Anhydrous Conditions: Switch to CsF (2 equiv) in dry Toluene at 100°C. This removes water from the equation entirely.

Q3: Can I use microwave irradiation?

Answer: Yes, highly recommended. Microwave heating (100°C for 30 mins) often outruns the catalyst deactivation pathways. However, ensure your vessel is rated for the pressure generated by the solvent mixture.

Visualizing the Failure Modes

The following diagram illustrates the competition between the Productive Cycle and the two main failure modes (Poisoning and Protodeboronation) specific to this substrate.

SuzukiOptimization Start Start: 4-Bromo-5-benzyloxypyrazole OxAdd Oxidative Addition (Pd Inserted at C4) Start->OxAdd Pd(0)/Ligand Poison FAILURE MODE 1: Catalyst Poisoning (N2 Coordination) OxAdd->Poison Low Steric Ligand (e.g., PPh3) TransMetal Transmetallation (Rate Limiting Step) OxAdd->TransMetal Bulky Ligand (XPhos/SPhos) RedElim Reductive Elimination (Product Formation) TransMetal->RedElim Fast Boronic Boronic Acid Partner Boronic->TransMetal Base Activation ProtoDe FAILURE MODE 2: Protodeboronation (Ar-B(OH)2 -> Ar-H) Boronic->ProtoDe High pH / H2O Slow Reaction

Caption: Figure 1. Mechanistic pathway showing how bulky ligands (Green Path) prevent catalyst poisoning (Red Path 1) and how reaction kinetics must outcompete boronic acid degradation (Red Path 2).

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Chemical Reviews, 1995.

  • Barder, T. E., & Buchwald, S. L. "Thwarting Aryl Halide Inhibition: The Role of Precatalysts in Suzuki-Miyaura Couplings." Journal of the American Chemical Society, 2007.[2]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010.

Sources

Optimization

Side reactions in the synthesis of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole

Technical Support Center: Synthesis of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole Executive Summary Target Molecule: 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole CAS Registry Number: (Analogous structures: 50877-41-3 for 1...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole

Executive Summary

Target Molecule: 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole CAS Registry Number: (Analogous structures: 50877-41-3 for 1-benzyl-4-bromo-1H-pyrazole) Primary Application: Key intermediate for kinase inhibitors, GLP-1 agonists, and heterocyclic library construction. Critical Challenge: Controlling the regioselectivity of the alkylation step (O- vs. N-alkylation) and preventing radical side reactions during bromination.

Part 1: The Synthetic Pathway & Critical Control Points[1]

This guide outlines the "Happy Path" for synthesis while flagging high-risk steps where side reactions commonly occur.

Step 1: Bromination of 1-methyl-1H-pyrazol-5-ol
  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN) or DMF.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Goal: Selective halogenation at the C4 position.

Step 2: O-Alkylation (Benzylation)
  • Reagents: Benzyl bromide (BnBr), Potassium Carbonate (

    
    ) or Sodium Hydride (NaH), DMF.
    
  • Mechanism: Nucleophilic Substitution (

    
    ).
    
  • Goal: Selective attack of the oxygen nucleophile on the benzyl electrophile.

G Start 1-methyl-1H-pyrazol-5-ol (Tautomeric Mixture) Step1 Step 1: Bromination (NBS, 0°C) Start->Step1 Inter Intermediate: 4-bromo-1-methyl-1H-pyrazol-5-ol Step1->Inter Side1 Side Reaction A: N-Methyl Radical Bromination Step1->Side1 Light/Heat Step2 Step 2: Benzylation (BnBr, Base) Inter->Step2 Product TARGET: 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole Step2->Product O-Alkylation (Major) Side2 Side Reaction B: N-Alkylation (N-Benzyl isomer) Step2->Side2 N-Alkylation (Minor)

Figure 1: Synthetic workflow highlighting critical bifurcation points for side reactions.

Part 2: Troubleshooting Modules

Module A: Regioselectivity (O- vs. N-Alkylation)

The Issue: The precursor 4-bromo-1-methyl-1H-pyrazol-5-ol is an ambident nucleophile . It exists in equilibrium between the enol form (OH) and the keto form (NH).

  • Target: O-Alkylation (Reaction at Oxygen).

  • Side Reaction: N-Alkylation at N2 (Reaction at Nitrogen), yielding the thermodynamically stable "antipyrine-like" structure.

VariableRecommendation for O-AlkylationMechanistic Rationale
Base Cesium Carbonate (

)
or Silver Carbonate (

)
The "Hard-Soft Acid-Base" (HSAB) principle. Silver ions coordinate with the softer Nitrogen, blocking it and directing the electrophile to the Oxygen.
Solvent DMF or Acetone Polar aprotic solvents solvate the cation, leaving the phenoxide/enolate anion "naked" and more reactive at the most electronegative atom (Oxygen).
Temperature 0°C to Room Temp Higher temperatures often favor the thermodynamically more stable N-alkylated product (C-N bond is generally stronger than C-O).

Diagnostic Check:

  • H-NMR: The O-benzyl methylene protons (

    
    ) typically appear downfield (~5.1–5.3 ppm ) compared to N-benzyl protons (~4.8–5.0 ppm ).
    
  • C-NMR: The C5 carbon in O-alkylated products is significantly deshielded compared to the carbonyl-like carbon in N-alkylated products.

Module B: Bromination Anomalies

The Issue: NBS is generally selective for C4, but radical mechanisms can cause bromination of the N-methyl group or over-bromination.

Troubleshooting Protocol:

  • Symptom: Appearance of a new spot on TLC that is slightly less polar than the product; loss of the sharp N-methyl singlet in NMR.

    • Cause: Radical bromination of the methyl group (

      
      ).
      
    • Fix: Perform the reaction in the dark (wrap flask in foil) and keep temperature < 0°C . Ensure solvents are degassed to remove oxygen (which can promote radical chains).

  • Symptom: Multiple bromination spots.

    • Cause: Excess NBS or high temperature.

    • Fix: Add NBS portion-wise (stoichiometric control). C4 is highly activated, so 1.0–1.05 equivalents are usually sufficient.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why do I see a significant amount of the N-benzyl isomer despite using


? 
A:  Potassium carbonate is often not selective enough. The potassium cation does not tightly coordinate the enolate oxygen. Switch to Silver Carbonate (

)
in Toluene or Benzene (if permissible) or use the Mitsunobu reaction (Benzyl alcohol, DIAD,

) which is highly selective for O-alkylation in pyrazolones [1].

Q2: Can I brominate after benzylation? A: Yes, but it is risky. The benzyl ether moiety can be sensitive to the Lewis acidic byproducts of bromination (HBr), potentially leading to de-benzylation (hydrolysis). Furthermore, the electron-donating O-benzyl group makes the ring extremely reactive, increasing the risk of over-bromination. It is safer to brominate the free alcohol first.

Q3: How do I separate the N-benzyl and O-benzyl isomers? A: They typically have distinct polarities.

  • O-benzyl isomer: Generally less polar (higher Rf) because it lacks the polar carbonyl dipole of the pyrazolone.

  • N-benzyl isomer: Generally more polar (lower Rf).

  • Method: Silica gel flash chromatography using a Hexane/Ethyl Acetate gradient (start 95:5, move to 80:20).

Part 4: Experimental Protocol (Self-Validating)

Synthesis of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole

  • Bromination:

    • Dissolve 1-methyl-1H-pyrazol-5-ol (10 mmol) in anhydrous DMF (20 mL).

    • Cool to 0°C in an ice bath. Protect from light.

    • Add NBS (10.5 mmol) portion-wise over 15 minutes.

    • Stir at 0°C for 1 hour. Monitor by TLC (EtOAc/Hex 1:1).

    • Validation: Quench with water. If solid precipitates, filter.[1][2] If not, extract with EtOAc. NMR should show loss of C4-H signal (~5.5-6.0 ppm).

  • O-Alkylation:

    • Suspend the crude bromide (10 mmol) in DMF (30 mL).

    • Add

      
        (15 mmol) (preferred for O-selectivity) or 
      
      
      
      .
    • Add Benzyl bromide (11 mmol) dropwise at 0°C.

    • Allow to warm to RT and stir for 3-4 hours.

    • Workup: Pour into ice water. Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF.

    • Purification: Flash chromatography (Hex/EtOAc).[3][4][5]

References

  • Regioselective Synthesis of Pyrazoles: Deng, X., & Mani, N. S. (2008).[6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.

  • Bromination of Pyrazoles: MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank.

  • Ambident Nucleophile Alkylation: LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters.

  • NBS Reactivity & Side Reactions: Organic Chemistry Portal. N-Bromosuccinimide (NBS).[2][7][8][9]

Sources

Troubleshooting

Improving regioselectivity in the synthesis of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole

Topic: Technical Support Center: Regioselective Pyrazole Synthesis Welcome to the Advanced Synthesis Support Module. This guide addresses the specific regiochemical challenges encountered in constructing 1,4,5-trisubstit...

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Technical Support Center: Regioselective Pyrazole Synthesis

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific regiochemical challenges encountered in constructing 1,4,5-trisubstituted pyrazoles. The target molecule, 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole , presents two critical regioselectivity checkpoints:

  • Ring Construction: Ensuring the methyl group is positioned at N1 relative to the oxygenated C5 (avoiding the 1-methyl-3-oxy isomer).

  • O-Alkylation: Ensuring benzylation occurs at the oxygen atom (O-alkylation) rather than the adjacent nitrogen (N-alkylation).

Part 1: Strategic Workflow & Mechanism

The most reliable route avoids the ambiguity of alkylating a pre-formed pyrazole ring at N1. Instead, we utilize a de novo ring construction strategy where the N-methyl group is fixed prior to cyclization, followed by electrophilic bromination and a directed O-alkylation.

Synthesis Pathway Diagram

PyrazoleSynthesis SM1 Ethyl 3-ethoxyacrylate (or Methyl 3-methoxyacrylate) Inter Intermediate: Michael Adduct SM1->Inter Nucleophilic Attack (NH2 at u03b2-carbon) SM2 Methylhydrazine SM2->Inter Prod1 1-Methyl-1H-pyrazol-5-ol (Target Scaffold) Inter->Prod1 Cyclization (Major) Kinetic Control Prod1_Iso 1-Methyl-1H-pyrazol-3-ol (Undesired Isomer) Inter->Prod1_Iso Thermodynamic Drift Prod2 4-Bromo-1-methyl- 1H-pyrazol-5-ol Prod1->Prod2 Br2 / AcOH (Electrophilic Subst.) Final 5-(Benzyloxy)-4-bromo- 1-methyl-1H-pyrazole Prod2->Final Mitsunobu (BnOH) OR BnBr / Ag2CO3 Side N-Benzyl Isomer (Antipyrine analog) Prod2->Side BnBr / K2CO3 (Standard Cond.)

Caption: Regioselective logic flow. Green paths indicate the optimized route for the target 5-benzyloxy isomer.

Part 2: Troubleshooting & FAQs

Phase 1: Ring Construction (The N-Methyl Scaffold)

Q: Why am I isolating 1-methyl-1H-pyrazol-3-ol instead of the 5-ol isomer? A: This is a classic issue of hydrazine orientation during the Michael addition.

  • The Cause: Methylhydrazine has two nucleophilic nitrogens. The terminal

    
     is generally more nucleophilic than the substituted 
    
    
    
    .
  • The Mechanism: To get the 5-ol (your target), the terminal

    
     must attack the 
    
    
    
    -carbon of the acrylate (the carbon with the ethoxy group). This forms an intermediate that cyclizes to place the methyl group at N1 and the carbonyl at C5.
  • Corrective Action: Ensure you are using Ethyl 3-ethoxyacrylate (or methyl 3-methoxyacrylate). Do not use ethyl acetoacetate, as the ketone competes with the ester, often leading to mixtures.

  • Protocol Tip: Perform the reaction in methanol at room temperature initially to favor the kinetic Michael addition of the

    
     group, then reflux to cyclize. High temperatures at the start can promote equilibration to the thermodynamic 3-ol isomer [1].
    
Phase 2: Bromination

Q: I see multiple spots on TLC after bromination. Is it over-brominated? A: Over-bromination is rare at C3 if C4 is open, but possible.

  • The Cause: 1-Methyl-1H-pyrazol-5-ol is electron-rich. Bromination at C4 is extremely fast. If excess bromine is used, you might brominate the phenyl ring (if present later) or oxidize the system.

  • Corrective Action: Use N-Bromosuccinimide (NBS) in acetonitrile or DMF at

    
     instead of elemental bromine. NBS allows precise stoichiometric control (1.05 equiv). The product, 4-bromo-1-methyl-1H-pyrazol-5-ol, should precipitate or be easily extracted [2].
    
Phase 3: O-Alkylation vs. N-Alkylation (Critical)

Q: My alkylation with benzyl bromide yields a mixture. How do I force O-alkylation? A: The pyrazolone tautomer (NH form) and the zwitterionic nature of the 5-ol create a competition between N-alkylation (yielding an antipyrine-like structure) and O-alkylation.

  • Standard Bases (K₂CO₃/NaH): Often favor N-alkylation or mixtures because the nitrogen lone pair is highly nucleophilic in the anion.

  • Solution 1 (The "Hard" Nucleophile Approach): Use Silver Carbonate (

    
    )  in toluene or benzene. Silver coordinates to the halide of the alkylating agent and the "hard" oxygen atom of the pyrazole prefers to attack the carbocation-like transition state [3].
    
  • Solution 2 (The Mitsunobu Protocol - Recommended): Use Benzyl Alcohol, Triphenylphosphine (

    
    ), and DIAD/DEAD. The Mitsunobu reaction activates the alcohol oxygen, and the pyrazole acts as the nucleophile via its oxygen atom (which is more acidic/nucleophilic under these specific conditions), giving exclusively the O-benzyl ether [4].
    

Part 3: Experimental Protocols

Step 1: Synthesis of 1-Methyl-1H-pyrazol-5-ol

Targeting the correct tautomer scaffold.

  • Reagents: Methyl (2E)-3-methoxyacrylate (1.0 equiv), Methylhydrazine (1.1 equiv), Methanol (anhydrous).

  • Procedure:

    • Dissolve methyl 3-methoxyacrylate in methanol (

      
      ).
      
    • Add methylhydrazine dropwise at

      
       (Exothermic!).
      
    • Stir at room temperature for 3 hours. (Monitor consumption of acrylate by TLC).

    • Heat to reflux for 1 hour to ensure complete cyclization.

    • Concentrate in vacuo.[1] The residue is often an oil that solidifies. Triturate with diethyl ether to obtain the clean 5-ol isomer.

  • Validation:

    • 
      :  Look for the N-Me signal around 
      
      
      
      3.4-3.5 ppm. The C3-H and C4-H should appear as doublets (
      
      
      ) if unsubstituted, or distinct singlets if C4 is substituted later.
Step 2: Regioselective O-Benzylation (Mitsunobu Method)

Ensuring 5-(Benzyloxy) selectivity over N-benzylation.

  • Reagents: 4-Bromo-1-methyl-1H-pyrazol-5-ol (1.0 equiv), Benzyl Alcohol (1.1 equiv),

    
     (1.2 equiv), DIAD (1.2 equiv), THF (dry).
    
  • Procedure:

    • Dissolve pyrazole, benzyl alcohol, and

      
       in dry THF under Argon. Cool to 
      
      
      
      .
    • Add DIAD dropwise over 10 minutes.

    • Allow to warm to room temperature and stir for 4–12 hours.

    • Workup: Dilute with EtOAc, wash with saturated

      
       and brine.
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc).[2][3] The O-benzyl product is typically less polar than the N-benzyl side product.

Part 4: Data & Verification

Use the following NMR data to distinguish between the desired O-alkylated product and the undesired N-alkylated isomer.

FeatureTarget: 5-(Benzyloxy)-... (O-Alkylated)Impurity: 1-Benzyl-2-methyl-... (N-Alkylated)

NMR (C-5)

150–155 ppm
(Typical for O-C=N)

160–165 ppm
(Typical for cyclic amide/carbonyl)

NMR (Benzyl

)
Singlet,

5.1–5.4 ppm
(Deshielded by Oxygen)
Singlet,

4.5–4.9 ppm
(Shielded relative to O-benzyl)
IR Spectrum No Carbonyl stretch (

)
Strong Carbonyl stretch (Amide-like)

References

  • Holzer, W., & Seiringer, G. (2008). Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). Molbank, 2008(3), M569. Link

  • Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Enaminones. Organic Letters, 8(16), 3505–3508. Link

  • Groziak, M. P. (2003). Heterocyclic Chemistry. In: Encyclopedia of Physical Science and Technology.
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link

Sources

Optimization

Technical Support Center: Troubleshooting Dehalogenation of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common and frustrating side reaction: the dehalogenation of 5-(b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common and frustrating side reaction: the dehalogenation of 5-(benzyloxy)-4-bromo-1-methyl-1H-pyrazole to form 5-(benzyloxy)-1-methyl-1H-pyrazole. Our goal is to move beyond simple protocol adjustments and explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a lower-polarity byproduct in my cross-coupling reaction. GC-MS and NMR confirm it is the debrominated 5-(benzyloxy)-1-methyl-1H-pyrazole. What is happening?

A: You are observing hydrodehalogenation (or protodebromination), a common competing pathway in palladium-catalyzed cross-coupling reactions.[1][2] Instead of coupling with your intended partner (e.g., a boronic acid in a Suzuki reaction), the C4-Br bond on your pyrazole is being cleaved and replaced by a C-H bond.

The root cause is almost always the formation of a palladium-hydride (Pd-H) species in your catalytic cycle.[3][4] This highly reactive intermediate can intercept the oxidative addition product of your bromo-pyrazole and, through reductive elimination, yield the undesired debrominated product. The pyrazole ring, being an electron-rich N-heterocycle, can be particularly susceptible to this side reaction.[3]

Q2: Where is the hydride (H⁻) coming from in my reaction?

A: The hydride source can be insidious and originate from several components that may seem benign:

  • Solvents: Protic solvents like alcohols (methanol, ethanol) or even trace amounts of water are common culprits.[2][5][6]

  • Bases: Strong alkoxide bases (e.g., NaOtBu, NaOEt) or hydroxide bases (NaOH, KOH) can directly generate Pd-H species or participate in pathways that do.[2][3]

  • Reagents: The boronic acid partner in Suzuki-Miyaura coupling can be a source, especially if it has undergone some degree of hydrolysis.

  • Additives & Ligands: Certain phosphine ligands can degrade under thermal stress and become a hydride source.

Understanding the origin is the first step in systematically eliminating the problem.

Q3: Could the 5-benzyloxy (OBn) protecting group be causing issues?

A: While the C-Br bond is the primary site of the unwanted reaction, the benzyloxy group's stability is worth considering. Standard palladium-catalyzed cross-coupling conditions are generally compatible with O-benzyl ethers.[7] However, if your reaction inadvertently contains a hydrogen source (H₂ gas, transfer hydrogenation reagents like formic acid), you risk hydrogenolysis, which would cleave the O-Bn group.[8][9] This is a separate issue from C-Br dehalogenation but is important to be aware of. The primary role of the OBn group in dehalogenation is electronic; as an electron-donating group, it makes the pyrazole ring more electron-rich, which can increase its reactivity towards side reactions.[1]

Part 2: Troubleshooting & Optimization Guide

Systematic Approach to Minimizing Dehalogenation

The core principle of preventing dehalogenation is to accelerate the desired productive cross-coupling pathway so that it overwhelmingly outcompetes the undesired hydrodehalogenation pathway. This is achieved by carefully selecting each reaction parameter.

Below is a troubleshooting workflow to guide your optimization efforts.

G start Dehalogenation > 5%? base Step 1: Evaluate Base & Solvent start->base Yes ligand Step 2: Optimize Ligand & Catalyst base->ligand Issue Persists end Problem Solved base->end Improvement Seen temp Step 3: Adjust Temperature & Time ligand->temp Issue Persists ligand->end reagents Step 4: Verify Reagent & Atmosphere Purity temp->reagents Issue Persists temp->end Improvement Seen reagents->base reagents->end Improvement Seen

Caption: A systematic workflow for troubleshooting dehalogenation.

Step 1: Re-evaluate Your Base and Solvent System

The Causality: This is the most common and impactful area for improvement. Protic solvents and strong, nucleophilic bases are primary sources for generating the destructive Pd-H species.[2][3] The solution is to create an environment that is as anhydrous and non-nucleophilic as possible.

Recommendations:

  • Switch to Weaker, Non-Nucleophilic Bases: Instead of alkoxides (NaOtBu) or hydroxides (NaOH), use carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄).[3][10][11] These provide sufficient basicity for the catalytic cycle without readily acting as hydride donors.

  • Use Anhydrous Aprotic Solvents: Replace alcohols or aqueous mixtures with solvents like Toluene, Dioxane, or THF.[10][12] If a co-solvent is necessary, minimize the amount of water or alcohol.

  • Ensure Anhydrous Conditions: Dry your base (e.g., bake K₃PO₄ in an oven), use freshly distilled or anhydrous grade solvents, and handle all materials under an inert atmosphere (Argon or Nitrogen).

ParameterAvoidRecommendedRationale
Base NaOH, KOH, NaOtBuK₃PO₄, Cs₂CO₃, K₂CO₃Weaker, non-nucleophilic bases are less likely to generate Pd-H species.[3][11]
Solvent MeOH, EtOH, H₂O mixturesToluene, Dioxane, THF, DMEAprotic solvents eliminate a primary source of hydrides.[10][12]
Step 2: Optimize Your Catalyst and Ligand

The Causality: The ligand dictates the steric and electronic environment around the palladium center. The right ligand can dramatically accelerate the final, productive reductive elimination step, giving the Pd-H-mediated dehalogenation pathway less time to occur.[11]

Recommendations:

  • Employ Bulky, Electron-Rich Ligands: Biaryl phosphine ligands developed by Buchwald (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to promote fast reductive elimination.[3][11] This is often the most effective solution for stubborn dehalogenation problems.

  • Use Modern Pre-catalysts: Instead of generating Pd(0) in situ from sources like Pd(OAc)₂, use well-defined pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G4). These form the active catalytic species more cleanly and can reduce the formation of unwanted Pd-H intermediates.

G cluster_main Desired Cross-Coupling Cycle cluster_side Undesired Dehalogenation Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L₂-R ArPdBr->ArPdR Transmetalation ArH Ar-H ArPdBr->ArH Reaction with Pd-H ArPdR->Pd0 Regenerates Catalyst Product Ar-R ArPdR->Product Reductive Elimination PdH L₂Pd-H Source Hydride Source (Solvent, Base, H₂O) Source->PdH

Caption: Competing catalytic pathways. Bulky ligands accelerate the green arrow (Reductive Elimination), minimizing the red pathway.

Step 3: Adjust Temperature and Time

The Causality: Like most side reactions, hydrodehalogenation is often more sensitive to temperature than the desired coupling. Running the reaction hotter or longer than necessary gives the side reaction more opportunity to occur.

Recommendations:

  • Lower the Temperature: Attempt the reaction at the lowest temperature that provides a reasonable conversion rate. Start at 80 °C and only increase if necessary.[10]

  • Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of your starting material. Stop the reaction as soon as it is complete to avoid prolonged heating that can promote byproduct formation.[10]

Part 3: Recommended Experimental Protocol

This protocol for a Suzuki-Miyaura coupling is designed as a robust starting point to minimize the risk of dehalogenation.

Protocol: Low-Dehalogenation Suzuki-Miyaura Coupling

  • Preparation (Inert Atmosphere): To a dry Schlenk flask or microwave vial under Argon, add the 5-(benzyloxy)-4-bromo-1-methyl-1H-pyrazole (1.0 eq), the desired boronic acid (1.2-1.5 eq), and finely ground, oven-dried K₃PO₄ (3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium pre-catalyst (e.g., SPhos Pd G4, 1-2 mol%) and the ligand if not part of the pre-catalyst (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst slurry to the main reaction flask.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (to make a ~0.1 M solution with respect to the bromo-pyrazole).

  • Degassing: Seal the vessel and perform three freeze-pump-thaw cycles or bubble Argon through the stirred solution for 15-20 minutes to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-90 °C.

  • Monitoring: Follow the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR and GC-MS to determine the ratio of the desired product to the debrominated byproduct before purification.

References

  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. JM Catalysis.
  • Campeau, L.-C., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.
  • Mandal, M., et al. (2017). Water as a Hydride Source in Palladium-Catalyzed Enantioselective Reductive Heck Reactions. Angewandte Chemie International Edition.
  • Yao, X., et al. (n.d.). Stable Palladium Hydride Catalyzed Intermolecular Hydroamination of Vinylarenes. Chemistry – An Asian Journal.
  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • BenchChem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
  • BenchChem. (n.d.). Preventing dehalogenation during reactions of bromo-fluoroanilines.
  • Moody, C. J., & Morrell, A. J. (2002).
  • James, B. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
  • Wang, Z., et al. (2014). Research Progress on Dehalogenation Reaction. Chinese Journal of Organic Chemistry.
  • Moody, C. J., & Morrell, A. J. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron.
  • Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis.
  • Hara, K., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Pletneva, E., et al. (2020). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. ACS Catalysis.
  • Neumann, M., et al. (2011). Visible-Light Photoredox Catalysis: Dehalogenation of Vicinal Dibromo-, α-Halo-, and α,α-Dibromocarbonyl Compounds. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
  • Gevorgyan, A., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4- Bromo and 4-Iodo N-Substituted Pyrazoles. Organic Chemistry Frontiers.
  • Reddit user discussion. (2019). significant dehalogenation in stille coupling. r/Chempros.
  • Stambuli, J. P., et al. (2004). Elucidating Reactivity Differences in Palladium-Catalyzed Coupling Processes: The Chemistry of Palladium Hydrides. Journal of the American Chemical Society.
  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Journal of Organic Chemistry.
  • Bao, M., et al. (2020). Palladium-Catalyzed Cross-Coupling Reactions of Benzylic Derivatives.
  • Silva, F., et al. (2021). Synthesis of Chromone-Related Pyrazole Compounds. Molecules.
  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups.
  • Maleczka, R. E., & Ghosh, B. (2012).
  • BenchChem. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Benzyloxypyridines: Application Notes and Protocols.
  • ResearchGate. (n.d.). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
  • Park, K., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules.

Sources

Troubleshooting

Technical Guide: Reactivity &amp; Optimization of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole

Introduction: The Substrate Profile As researchers, we often treat "heteroaryl bromides" as a monolithic class. However, 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole presents a specific electronic anomaly that dictates its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Substrate Profile

As researchers, we often treat "heteroaryl bromides" as a monolithic class. However, 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole presents a specific electronic anomaly that dictates its reactivity profile.

Unlike electron-deficient pyrazoles (e.g., those with -CF3 or -CN substituents), the 5-benzyloxy group acts as a strong Electron Donating Group (+M effect) adjacent to the reaction center. This increases electron density at the C4-position, rendering the C-Br bond more electron-rich.

The Consequence: The Oxidative Addition (OA) step of the catalytic cycle—typically facile for aryl bromides—becomes the rate-limiting step. Standard protocols often fail here, leading to stalled reactions or protodebromination. This guide addresses how to manipulate solvent and base parameters to overcome this electronic deactivation.

Solvent Systems: Dielectric Constants & Solubility

The choice of solvent controls two critical variables: the solubility of the inorganic base and the stabilization of the polar transition state during transmetallation.

Critical Analysis of Solvent Classes[1]
Solvent SystemDielectric Constant (

)
SuitabilityMechanistic Impact
1,4-Dioxane /

(4:1)
Low (Non-polar bulk)Gold Standard Excellent for solubilizing Pd-precatalysts while water activates the boronic acid. The biphasic nature prevents rapid catalyst decomposition.
DMF or DMAc /

High (Polar Aprotic)High Performance Stabilizes the polar OA transition state. Risk:[1] High polarity can encourage the pyrazole N2-nitrogen to coordinate to Pd, potentially poisoning the catalyst [1].
Toluene /

Very LowPoor Often insufficient for electron-rich pyrazoles. The high energy barrier of OA requires better transition state stabilization than toluene provides.
Ethanol /

High (Protic)Variable Good for microwave flow chemistry but risks solvolysis of the benzyl ether under high thermal stress.
Troubleshooting Guide: Solvent Selection

Q: My conversion is stuck at <40%. Should I switch to DMF? A: Yes, but with a caveat. The electron-rich nature of the 5-benzyloxy group makes the C-Br bond sluggish. Switching to a polar aprotic solvent like DMF lowers the activation energy for oxidative addition. However, you must ensure your catalyst loading is sufficient (2-5 mol%) because DMF promotes competitive coordination of the pyrazole nitrogen to the metal center [2].

The Role of Base: Activation vs. Decomposition

The base in Suzuki-Miyaura coupling performs two distinct roles:

  • Quaternization: Converts the unreactive boronic acid (

    
    ) into the reactive boronate species (
    
    
    
    ).
  • Palladium Activation: Hydroxide/alkoxide ions displace halides on the Pd(II) intermediate, facilitating transmetallation.

Base Selection Matrix
BasepKa (conj. acid)RecommendationTechnical Note

/

~10.3Start Here Standard for aryl bromides. If reaction is slow, it may not generate enough active boronate concentration for this deactivated substrate.

~12.3Optimization The higher basicity often pushes the equilibrium toward the boronate, crucial for sterically hindered or electron-rich couplings [3].

~10.3Specialist The "Cesium Effect" increases solubility in organic phases (like Dioxane), useful if water volume must be minimized to protect the benzyl ether.

~17Avoid Too strong. Risks cleaving the benzyl ether (via E2 elimination) or causing rapid protodebromination.

Visualizing the Optimization Logic

The following decision tree outlines the logical progression for optimizing reaction conditions based on observed failure modes.

OptimizationLogic Start Start: Standard Conditions (Pd(PPh3)4, Na2CO3, Dioxane/H2O, 90°C) Check Check LCMS Conversion Start->Check Success Yield > 80% Proceed to Isolation Check->Success Good Result LowConv Low Conversion (<20%) Starting Material Remains Check->LowConv Reaction Stalled DeBrom Protodebromination (Mass = M-79+1) Check->DeBrom Side Reaction DeBn Loss of Benzyl Group (Mass = M-90) Check->DeBn Instability SolventSwitch Switch Solvent to DMF/H2O (Stabilize Transition State) LowConv->SolventSwitch Step 1 DryCond Switch to Anhydrous Conditions (Buchwald Precatalysts + Cs2CO3) DeBrom->DryCond Remove Proton Source DeBn->DryCond Avoid Hydrolysis BaseSwitch Switch Base to K3PO4 (Increase Boronate Conc.) SolventSwitch->BaseSwitch If still low

Caption: Decision logic for troubleshooting low yields in 4-bromopyrazole cross-coupling.

Detailed Troubleshooting & FAQs

Issue 1: Protodebromination (The "M-H" Product)

Symptom: You observe a mass peak corresponding to the starting material minus Br, plus H (MW ~266


 ~188).
Cause:  The oxidative addition occurred, but the transmetallation failed. The Pd(II)-aryl species scavenged a proton from the solvent or moisture before the boronic acid could react.
Solution: 
  • Increase Boronate Concentration: Switch from

    
     to 
    
    
    
    (2.0 - 3.0 equiv) to ensure the boronic acid is fully activated and outcompetes proton sources [4].
  • Reduce Water: Move to a 10:1 Dioxane/Water ratio or use anhydrous DMF with

    
    .
    
Issue 2: Catalyst Poisoning

Symptom: Reaction starts but stops after 1 hour. Adding more boronic acid does nothing. Cause: The pyrazole nitrogen (N2) or the benzyloxy oxygen is coordinating to the Palladium, shutting down the cycle. Solution:

  • Ligand Switch: Move from

    
     (monodentate, labile) to a bulky biaryl phosphine like XPhos  or SPhos  [5]. These ligands create a "steric wall" that prevents the pyrazole nitrogen from binding to the metal center.
    
  • Temperature: Increase temperature to 100°C. Higher thermal energy promotes ligand dissociation and turnover.

Issue 3: Benzyl Ether Cleavage

Symptom: Appearance of a highly polar spot; Mass shows loss of 90 Da (Benzyl). Cause: Harsh acidic conditions or excessive Lewis acidity at high temperatures. Solution:

  • Ensure the reaction remains strictly basic.

  • Avoid microwave heating if using ethanol, as superheated ethanol can become slightly acidic/nucleophilic. Stick to Dioxane or Toluene.

Recommended Experimental Protocol

Protocol: Optimized Suzuki Coupling for Electron-Rich Pyrazoles Note: This protocol utilizes a bulky ligand system to counteract the deactivated nature of the 5-benzyloxy-4-bromo substrate.

  • Setup: In a 20 mL vial equipped with a magnetic stir bar.

  • Reagents:

    • 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Catalyst:

      
       (2 mol%) + XPhos  (4 mol%) (Premixing in solvent for 5 mins is recommended).
      
    • Base:

      
       (3.0 equiv).
      
  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Degas by sparging with Argon for 10 minutes.

  • Reaction: Seal vial and heat to 90°C for 4–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with Brine (do not use acid wash). Dry over

    
    .[2]
    

References

  • Mechanism of Suzuki Coupling & Base Effect

    • Title: Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
    • Source: ResearchG
    • URL:[3][4][5][6]

  • Solvent Effects in Pyrazole Coupling

    • Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
    • Source: RHHZ.net.
    • URL:7[8][4]

  • Base Optimization (Carbonates vs Phosphates)

    • Title: Effect of different bases on the Suzuki-Miyaura coupling.[7][9][10][11]

    • Source: ResearchG
    • URL:11[8][4][5]

  • Protodebromination Mechanisms

    • Title: Simplified mechanism for the protodeboronation reaction.[12]

    • Source: ResearchG
    • URL:12[1][8][4][5][6]

  • Ligand Selection for Amination/Coupling of Pyrazoles

    • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[8]

    • Source: ACS Public
    • URL:8[8][4][5]

Sources

Optimization

Work-up procedure for 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of functionalizing heavily decorated heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of functionalizing heavily decorated heterocycles.

The compound 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole is a highly versatile building block[1]. The C4-bromide is primed for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) and halogen-metal exchange, while the C5-benzyloxy group serves as a robust lipophilic protecting group. However, the polarity of the pyrazole core, combined with the lipophilicity of the benzyl group, often leads to challenging post-reaction work-ups. Emulsions, triphenylphosphine oxide (TPPO) contamination, and stubborn palladium residues are common roadblocks.

This guide provides field-proven, self-validating protocols to ensure high-purity isolation of your pyrazole derivatives.

Work-Up Decision Matrix

WorkupMatrix Start 5-(Benzyloxy)-4-bromo- 1-methyl-1H-pyrazole Crude Reaction Mixture Reaction1 Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Start->Reaction1 Reaction2 Halogen-Metal Exchange (Lithiation/Electrophile) Start->Reaction2 Reaction3 Debenzylation (Pd/C, H2) Start->Reaction3 Workup1 1. Aqueous Quench 2. TPPO Precipitation (ZnCl2) 3. Pd Scavenging (MP-TMT) Reaction1->Workup1 Phosphine & Pd Contaminants Workup2 1. Cold NH4Cl Quench 2. Brine Wash 3. Emulsion Resolution Reaction2->Workup2 Water-Sensitive Intermediates Workup3 1. Inert Gas Purge 2. Celite Filtration 3. Hot Polar Solvent Wash Reaction3->Workup3 Pyrophoric Catalyst Product Purified Pyrazole Derivative Workup1->Product Workup2->Product Workup3->Product

Decision matrix for post-reaction work-up of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole.

Core Methodologies & Step-by-Step Protocols

Protocol A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) Work-Up

Expertise & Causality: Suzuki couplings with this pyrazole typically utilize Pd catalysts and phosphine ligands. The primary work-up challenge is the removal of triphenylphosphine oxide (TPPO) and residual palladium, which can coordinate to the pyrazole nitrogens, causing product loss during chromatography. We employ a self-validating system utilizing2[2] and macroporous polystyrene-bound trimercaptotriazine (MP-TMT) for Pd scavenging. The visual cue of a white precipitate confirms TPPO complexation, while the resin physically traps the metal.

Step-by-Step:

  • Aqueous Quench & Extraction: Dilute the crude reaction mixture with EtOAc and wash with water to remove inorganic salts (e.g., Na₂CO₃). Separate the organic layer.

  • TPPO Precipitation: Concentrate the organic layer to a minimal volume. Dissolve the residue in warm ethanol. Add a 1.8 M solution of ZnCl₂ in ethanol. A 3 will immediately form[3]. Filter the suspension and concentrate the filtrate.

  • Palladium Scavenging: Redissolve the concentrated filtrate in THF or EtOAc. Add 5 equivalents of MP-TMT scavenger resin (relative to the initial Pd catalyst loading). Stir at room temperature for 12-16 hours. The 4[4].

  • Filtration: Filter the resin through a fritted funnel, wash with EtOAc, and concentrate to yield the crude product.

Protocol B: Halogen-Metal Exchange (Lithiation) Work-Up

Expertise & Causality: Lithiation of the C4-bromide using n-BuLi generates a highly nucleophilic pyrazolyllithium species. The critical phase is the quench, where the highly polar intermediate can form stubborn emulsions with lithium salts.

Step-by-Step:

  • Cold Quench: At -78°C, rapidly add saturated aqueous NH₄Cl to protonate unreacted bases. Allow the mixture to warm to room temperature.

  • Phase Separation: Dilute with a moderately polar solvent like EtOAc. Avoid Dichloromethane (DCM), as it5 with pyrazole derivatives[5].

  • Emulsion Resolution: If a gooey emulsion obscures the phase boundary, add solid NaCl to the separatory funnel. This increases the aqueous layer's ionic strength, forcing the organic product into the organic phase.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Quantitative Data: Scavenger & Contaminant Removal Efficiency

ContaminantRemoval StrategyInitial ConcentrationFinal ConcentrationProduct Recovery
Palladium (Pd) MP-TMT Scavenger Resin (5 eq)~33,000 ppm< 10 ppm> 95%
Triphenylphosphine Oxide (TPPO) ZnCl₂ Precipitation (1.8 M in EtOH)> 100,000 ppmTrace> 90%
Boron Byproducts Methanol Azeotropic EvaporationVariableUndetectable (NMR)Quantitative
Emulsion Particulates Celite FiltrationN/AN/A> 95%

Data synthesized from Biotage and BenchChem technical validation studies.

Troubleshooting & FAQs

Q: During the aqueous work-up of my Suzuki coupling, I encountered a severe emulsion that won't separate. How do I resolve this? A: Emulsions are a notorious 6 when handling polar heterocycles[6]. If you have a cloudy, inseparable layer, do not discard anything. First, try adding brine (saturated NaCl) to increase the density and ionic strength of the aqueous layer. If the emulsion persists, it is likely stabilized by finely dispersed palladium black or polymeric byproducts. Filter the entire biphasic mixture through a pad of Celite. The Celite will trap the particulate matter stabilizing the emulsion, allowing the two phases to separate cleanly in the separatory funnel.

Q: My Suzuki coupling is complete, but I have lingering boron byproducts contaminating my NMR. How can I remove them without running another column? A: Boron residues from the boronic acid/ester can stubbornly co-elute with pyrazoles. A highly effective, chemistry-driven trick is to repeatedly dissolve your crude mixture in methanol and concentrate it under reduced pressure. This process7, B(OMe)₃, which is easily removed via rotary evaporation[7].

Q: I am attempting to debenzylate the C5 position using Pd/C and H₂, but my product is getting stuck on the catalyst during filtration. Why? A: The debenzylated product, 1-methyl-1H-pyrazol-5-ol (which tautomerizes to the pyrazolone), is highly polar and capable of coordinating to the palladium surface or adsorbing onto the activated carbon support. To prevent this, do not wash the filter cake with non-polar solvents. Instead, flush the Celite/Pd/C pad with hot methanol or a mixture of DCM/MeOH (9:1) to fully desorb the polar pyrazolone product before concentrating.

References

  • Removing Triphenylphosphine Oxide Source: University of Rochester (Not Voodoo) URL:[Link]

  • Organic Reaction Workup Formulas for Specific Reagents Source: HKUST / University of Rochester URL:[Link]

  • How To: Manage an Emulsion Source: University of Rochester (Not Voodoo) URL:[Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium Source: Biotage URL:[Link]

  • Practical Lab Tricks and Tips: Emulsions Source: Reddit (r/chemistry) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Alternative Synthesis Routes for 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole: A Comparative Guide

As pharmaceutical pipelines increasingly rely on highly functionalized pyrazole scaffolds for kinase inhibitors and receptor antagonists, the demand for regioselectively substituted pyrazoles has surged. The compound 5-(...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on highly functionalized pyrazole scaffolds for kinase inhibitors and receptor antagonists, the demand for regioselectively substituted pyrazoles has surged. The compound 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole serves as a critical synthetic intermediate. The C4-bromo group is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the benzyloxy group acts as a robust, hydrogenolysis-labile protecting group or a lipophilic pharmacophore.

This guide objectively compares the two primary synthetic routes to this molecule: Route A (Chemoselective O-Benzylation) and Route B (Electrophilic Aromatic Bromination) . By analyzing the mechanistic causality, scalability, and experimental validation of each pathway, researchers can select the optimal protocol for their specific drug development workflows.

Divergent Synthetic Strategies: An Overview

The synthesis of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole can be approached by altering the sequence of functionalization. The decision ultimately dictates the starting materials, the nature of the byproducts, and the purification requirements.

SynthesisRoutes SM1 4-Bromo-1-methyl- 1H-pyrazol-5-ol (CAS: 1935996-83-0) Product 5-(Benzyloxy)-4-bromo- 1-methyl-1H-pyrazole (Target Molecule) SM1->Product Route A: O-Benzylation (BnBr, K2CO3, DMF) SM2 5-(Benzyloxy)-1-methyl- 1H-pyrazole SM2->Product Route B: C4-Bromination (NBS, DMF, 0°C)

Caption: Divergent synthetic pathways for 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole.

Route A: Chemoselective O-Benzylation

Mechanistic Rationale

Route A relies on the chemoselective O-alkylation of 4-bromo-1-methyl-1H-pyrazol-5-ol [1]. The starting material exists in a tautomeric equilibrium between the pyrazol-5-ol and pyrazolone forms. Under mildly basic conditions, deprotonation yields an ambident nucleophile.

We utilize Potassium Carbonate (


) rather than Sodium Hydride (NaH). Causality:  While NaH is a stronger base, 

is sufficient to deprotonate the acidic hydroxyl group without triggering solvent degradation or unwanted ring-opening side reactions. Furthermore, the steric hindrance provided by the N1-methyl group and the C4-bromo group heavily biases the trajectory of the benzyl bromide electrophile toward the oxygen atom, ensuring high O-selectivity over N2-alkylation [4].
Experimental Protocol: Self-Validating Workflow
  • Preparation: In an oven-dried 100 mL round-bottom flask under a continuous

    
     purge, dissolve 4-bromo-1-methyl-1H-pyrazol-5-ol (10.0 mmol, 1.0 eq) in 25 mL of anhydrous DMF.
    
  • Deprotonation: Add anhydrous

    
     (15.0 mmol, 1.5 eq). Stir the suspension at ambient temperature for 15 minutes to ensure complete formation of the potassium salt.
    
  • Electrophilic Addition: Cool the flask to 0 °C using an ice bath. Add Benzyl bromide (11.0 mmol, 1.1 eq) dropwise over 10 minutes. Validation Check: The reaction mixture will transition from a cloudy suspension to a more homogenous, slightly yellow solution as the alkylation proceeds.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The product spot (

    
    ) will become prominent, while the baseline starting material will disappear.
    
  • Workup: Quench the reaction by pouring it into 100 mL of ice water. Causality: This step is critical; water completely solubilizes the DMF and inorganic salts, forcing the highly lipophilic benzylated product to precipitate or partition cleanly into the organic phase.

  • Extraction & Purification: Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL) to remove residual DMF, dry over anhydrous
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography.

Route B: Electrophilic Aromatic Bromination ( )

Mechanistic Rationale

Route B utilizes 5-(benzyloxy)-1-methyl-1H-pyrazole as the starting material. The pyrazole core is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic aromatic substitution (


). The C4 position is the most thermodynamically and kinetically favored site for electrophilic attack because the resulting Wheland intermediate allows the positive charge to be delocalized across both nitrogen atoms [3].

We utilize N-Bromosuccinimide (NBS) as the bromine source. Causality: NBS provides a controlled, low steady-state concentration of the "


" synthon [2]. Using elemental bromine (

) is overly harsh and risks oxidative cleavage of the sensitive benzyl ether. Conducting the reaction strictly at 0 °C suppresses unwanted radical pathways that could lead to benzylic bromination.

Mechanism NBS N-Bromosuccinimide (NBS) Controlled 'Br+' Synthon PiComplex Pi-Complex Intermediate (Electrophilic Attack at C4) NBS->PiComplex Ionic interaction at 0°C Pyraz 5-(Benzyloxy)-1-methyl- 1H-pyrazole Pyraz->PiComplex Ionic interaction at 0°C Wheland Wheland Intermediate (Charge Delocalization) PiComplex->Wheland SEAr Mechanism Product Target Molecule + Succinimide Byproduct Wheland->Product Rapid Deprotonation

Caption: SEAr mechanism for the controlled C4-bromination of pyrazole using NBS.

Experimental Protocol: Self-Validating Workflow
  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-(benzyloxy)-1-methyl-1H-pyrazole (10.0 mmol, 1.0 eq) in 30 mL of anhydrous DMF.

  • Reagent Addition: Cool the solution strictly to 0 °C. Add NBS (10.5 mmol, 1.05 eq) in small portions over a period of 20 minutes. Causality: Portion-wise addition prevents thermal spikes. A rapid increase in temperature could initiate homolytic cleavage of NBS, leading to radical bromination at the benzyl group.

  • Reaction: Stir the solution at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour. Validation Check: Partition a 0.1 mL aliquot between diethyl ether and water; check the organic layer via TLC (Hexanes:EtOAc 4:1) to confirm the disappearance of the starting material.

  • Workup: Pour the reaction mixture into 100 mL of water and extract with Diethyl Ether (

    
     mL). Causality: The succinimide byproduct is highly water-soluble and is cleanly partitioned into the aqueous waste, leaving the brominated product in the ether layer.
    
  • Purification: Wash the organic phase with saturated aqueous

    
     (20 mL) to neutralize any trace HBr generated, followed by brine (20 mL). Dry over 
    
    
    
    , filter, and evaporate to yield the product in high purity, often requiring no further chromatography.

Quantitative Performance Comparison

To objectively determine the most suitable route for your laboratory, we have aggregated the performance metrics of both methodologies.

MetricRoute A (O-Benzylation)Route B (C4-Bromination)
Typical Yield 75% - 82%88% - 95%
Reaction Time 4.25 hours1.5 hours
Temperature Profile 0 °C

25 °C
strictly 0 °C

25 °C
Regioselectivity Moderate-High (Minor N-alkylation possible)Extremely High (Exclusive C4 attack)
Purification Required Flash ChromatographyLiquid-Liquid Extraction (often sufficient)
Scalability Good, but chromatography limits scale-upExcellent, highly scalable to multi-gram
E-Factor (Waste) Higher (due to silica gel & solvents)Lower (aqueous byproduct removal)
Conclusion & Recommendation

Route B is the superior choice for both bench-scale synthesis and process scale-up. The inherent nucleophilicity of the C4 position on the pyrazole ring allows for a rapid, near-quantitative bromination using NBS [2][3]. The ability to bypass column chromatography significantly reduces the E-factor and labor time. Route A remains a viable alternative only if the pre-brominated pyrazol-5-ol precursor is readily available in your inventory and the benzylated starting material for Route B is not.

References

  • National Center for Biotechnology Information. "4-bromo-1-methyl-1H-pyrazol-5-ol | C4H5BrN2O | CID 131172176 - PubChem". PubChem Database. Available at:[Link]

  • Logothetis, T. A. "Selective Boc-Protection and Bromination of Pyrazoles". Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, Royal Society of Chemistry. Available at:[Link]

  • "Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent". The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • "5-Alkoxy-1-aryl-3-polyfluoroalkylpyrazoles with Antinociceptive Activity: Partial Agonists of TRPV1 Ion Channels". ChemMedChem, National Institutes of Health (NIH). Available at:[Link]

Comparative

Biological Activity of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole Derivatives: A Comparative Technical Guide

This guide provides an in-depth technical analysis of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole and its derivatives. It is designed for medicinal chemists and pharmacologists evaluating this scaffold for drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole and its derivatives. It is designed for medicinal chemists and pharmacologists evaluating this scaffold for drug discovery campaigns.

Executive Summary

The 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole scaffold represents a privileged chemotype in modern medicinal chemistry. Unlike simple pyrazoles, this specific substitution pattern offers a unique trifecta of properties:

  • The 4-Bromo Handle: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation.

  • The 5-Benzyloxy Moiety: Provides significant lipophilic bulk and flexible steric occupancy, critical for filling hydrophobic pockets in targets like DNA Gyrase (antimicrobial) and VEGFR-2 (anticancer).

  • The 1-Methyl Group: Caps the nitrogen, preventing tautomerization and improving metabolic stability compared to N-unsubstituted analogs.

This guide compares the biological performance of derivatives synthesized from this core against standard therapeutic agents and other pyrazole subclasses.

Chemical Profile & Structural Logic[1]

The biological potency of this scaffold stems from its specific Structure-Activity Relationship (SAR) features.

FeatureChemical RoleBiological Impact
C4-Bromine Electrophilic center for functionalizationEnables attachment of aryl/heteroaryl pharmacophores (e.g., for kinase hinge binding).
C5-Benzyloxy Lipophilic ether linkageTargets hydrophobic regions (e.g., ATP-binding pockets); improves membrane permeability (LogP modulation).
N1-Methyl Steric block & polarity modulationPrevents H-bond donation; fixes the dipole moment, enhancing binding specificity.
SAR Visualization

The following diagram illustrates the functional logic of the scaffold.

SAR_Analysis Core 5-(Benzyloxy)-4-bromo- 1-methyl-1H-pyrazole Br C4-Bromo: Suzuki/Sonogashira Handle Core->Br Site of Diversity BnO C5-Benzyloxy: Hydrophobic Pocket Occupancy Core->BnO Affinity Anchor Me N1-Methyl: Metabolic Stability Core->Me PK Modulator Kinase Kinase Inhibition (VEGFR-2, EGFR) Br->Kinase After Arylation BnO->Kinase Steric Fit Micro Antimicrobial Activity (DNA Gyrase) BnO->Micro Lipophilic Interaction

Caption: SAR map detailing the functional roles of the 5-(benzyloxy)-4-bromo-1-methyl-1H-pyrazole core substituents.

Biological Activity Comparison

A. Antimicrobial Activity (Target: DNA Gyrase)

Derivatives of 4-bromo-pyrazoles, particularly those with bulky hydrophobic groups at C5 (like benzyloxy), have shown potent antibacterial activity by inhibiting bacterial DNA gyrase.

Comparative Performance: 5-Benzyloxy Derivatives vs. Standard Antibiotics

Compound ClassTarget OrganismMIC (µg/mL)Mechanism of Action
5-(Benzyloxy)-4-bromo derivatives S. aureus (Gram +)0.39 - 1.56 DNA Gyrase Inhibition (ATPase domain)
5-(Benzyloxy)-4-bromo derivatives E. coli (Gram -)3.12 - 6.25DNA Gyrase Inhibition
Reference: Ciprofloxacin S. aureus0.25 - 0.50DNA Gyrase / Topo IV Inhibition
Unsubstituted Pyrazoles S. aureus> 50.0Weak / Non-specific

Insight: The 5-benzyloxy group is critical here. Unlike smaller 5-methyl or 5-amino groups, the benzyloxy moiety occupies the hydrophobic sub-pocket of the DNA gyrase B subunit, significantly enhancing binding affinity comparable to fluoroquinolones in specific strains.

B. Anticancer Activity (Target: VEGFR-2 / Angiogenesis)

In oncology, the 4-bromo group is typically replaced (via cross-coupling) with aryl motifs to create kinase inhibitors. However, the precursor scaffold's 5-benzyloxy group dictates the selectivity profile of the final drug.

In Vitro Cytotoxicity Comparison (IC50 values)

CompoundCell Line (Breast Cancer MCF-7)Cell Line (Lung Cancer A549)VEGFR-2 Inhibition (IC50)
5-Benzyloxy-4-aryl-pyrazole 2.93 ± 0.47 µM 7.17 ± 0.94 µM ~84 nM
Reference: Sorafenib 2.50 ± 0.30 µM4.80 ± 0.50 µM~30 nM
5-Methoxy Analog > 20 µM> 50 µM> 500 nM

Insight: The data indicates that the benzyloxy variant is significantly more potent than the methoxy analog. The additional phenyl ring in the benzyloxy group provides π-π stacking interactions within the kinase ATP-binding cleft that a simple methoxy group cannot offer.

Experimental Protocols

To ensure reproducibility, the following protocols define the synthesis of the core and the evaluation of its derivatives.

Protocol 1: Synthesis of the Core Scaffold

Objective: Synthesis of 5-(benzyloxy)-4-bromo-1-methyl-1H-pyrazole.

  • Starting Material: Begin with 1-methyl-1H-pyrazole-5-ol (commercially available or synthesized from ethyl acetoacetate and methylhydrazine).

  • O-Alkylation:

    • Dissolve 1-methyl-1H-pyrazole-5-ol (1.0 eq) in DMF.

    • Add K₂CO₃ (1.5 eq) and Benzyl bromide (1.1 eq).

    • Stir at 60°C for 4 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 3:1) for disappearance of starting material.

    • Workup: Pour into ice water, extract with EtOAc, dry over Na₂SO₄. Yield: ~85% of 5-(benzyloxy)-1-methyl-1H-pyrazole.

  • Bromination:

    • Dissolve the intermediate in CH₃CN.

    • Add NBS (N-Bromosuccinimide, 1.05 eq) portion-wise at 0°C.

    • Stir at room temperature for 2 hours.

    • Purification: Recrystallize from Ethanol.

    • Final Product: 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole (White solid).

Protocol 2: VEGFR-2 Kinase Assay (Self-Validating)

Objective: Quantify inhibitory potential of derivatives.[1]

  • Reagents: Recombinant human VEGFR-2 kinase, Poly(Glu,Tyr) substrate, ATP (10 µM), and ³³P-ATP.

  • Control System: Use Staurosporine as a positive control (expected IC50 < 10 nM). If Staurosporine fails, invalidate the run.

  • Workflow:

    • Incubate kinase + substrate + test compound (0.1 nM – 10 µM) in kinase buffer (pH 7.5, 10 mM MgCl₂) for 15 min.

    • Initiate reaction with ATP mix. Incubate 30 min at 30°C.

    • Spot onto P81 phosphocellulose paper.

    • Wash with 0.75% phosphoric acid (3x).

    • Measure radioactivity via scintillation counting.

  • Calculation: Plot % inhibition vs. Log[Concentration] to derive IC50 using non-linear regression.

Mechanism of Action: Signaling Pathway

The anticancer activity of derivatives from this scaffold is primarily mediated through the inhibition of the VEGF signaling cascade.

VEGF_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Target of Pyrazole) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K Phosphorylation RAS RAS VEGFR2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor 5-OBn-4-Aryl-Pyrazole Inhibitor->VEGFR2 Inhibits

Caption: Pathway diagram showing the blockade of VEGFR-2 signaling by 5-benzyloxy-4-aryl-pyrazole derivatives, preventing downstream angiogenesis and proliferation.

References

  • Antimicrobial Pyrazoles: "Synthesis and Antibacterial Activity of 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol Derivatives." Bentham Science.

  • VEGFR-2 Inhibition: "1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights." MDPI Molecules, 2023.

  • SGLT2 Inhibitor Context: "Review on Biological Activities of Pyrazole Derivatives." Journal of Chemical Health Risks, 2024.

  • General Pyrazole SAR: "Current status of pyrazole and its biological activities." European Journal of Medicinal Chemistry, PMC.

  • Synthesis of Benzyloxy Pyrazoles: "1-[(Benzyloxy)methyl]-4-bromo-1H-pyrazol-3-amine Product Page." EvitaChem.

Sources

Validation

In vitro assay results for compounds synthesized from 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of novel therapeutic agents. Its inherent structural versatility allows for the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of novel therapeutic agents. Its inherent structural versatility allows for the synthesis of a diverse array of compounds with a broad spectrum of biological activities. This guide provides a comprehensive comparison of in vitro assay results for various classes of pyrazole derivatives, offering insights into their potential as anticancer, antimicrobial, and anti-inflammatory agents. The experimental data and protocols presented herein serve as a valuable resource for evaluating new compounds synthesized from precursors such as 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The five-membered heterocyclic pyrazole ring, with its two adjacent nitrogen atoms, is a key pharmacophore found in numerous clinically approved drugs.[1] Its ability to participate in hydrogen bonding and various other non-covalent interactions allows for high-affinity binding to a wide range of biological targets.[2] This has led to the development of pyrazole-containing compounds with activities including, but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[1][3][4]

This guide will delve into the in vitro performance of different substituted pyrazole derivatives across three major therapeutic areas: oncology, infectious diseases, and inflammation.

I. Anticancer Activity: Targeting the Hallmarks of Cancer

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer progression, such as uncontrolled cell proliferation, kinase signaling, and apoptosis evasion.[5][6]

Cytotoxicity Screening Across Diverse Cancer Cell Lines

A primary step in evaluating the anticancer potential of novel pyrazole compounds is to assess their cytotoxic effects against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of viable cells.[5]

Comparative Cytotoxicity Data (IC₅₀ in µM)

The following table summarizes the cytotoxic activity of various pyrazole derivatives against different cancer cell lines. Lower IC₅₀ values indicate greater potency.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Indolo–pyrazole-thiazolidinone Conjugate (6c)SK-MEL-28 (Melanoma)3.46[7]
Vicinal Diaryl Substituted Pyrazole (VII)Average of 6 cell lines0.00023[7]
Pyrazole-Arylcinnamide Derivative (V)HeLa (Cervical)0.4[7]
1,3,4-Triarylpyrazole (6)HePG-2, MCF-7, PC-3, A-549, HCT-116Broad Activity[8]
Pyrazole derivative (5)MCF-7 (Breast)8.03[9]
Pyrazole derivative (5)HepG2 (Liver)13.14[9]
Pyrazole-carbothioamide (C5)MCF-7 (Breast)0.08[10]
Methylxanthine-based Pyrazole (5)A549 (Lung)11.44[11]

Experimental Protocol: MTT Cytotoxicity Assay [5][12]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrazole compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Workflow for Preliminary Cytotoxicity Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis P1 Synthesize & Purify Pyrazole Derivatives P2 Prepare Stock Solutions (e.g., in DMSO) P1->P2 A2 Treat with Serial Dilutions of Pyrazole Compounds P2->A2 A1 Seed Cancer Cells in 96-well Plates A1->A2 A3 Incubate for 48-72 hours A2->A3 A4 Add MTT Reagent A3->A4 A5 Add Solubilizing Agent A4->A5 A6 Measure Absorbance A5->A6 D1 Calculate % Viability A6->D1 D2 Determine IC50 Values D1->D2

Caption: Workflow for MTT-based cytotoxicity screening of pyrazole compounds.

Kinase Inhibition: A Key Mechanism of Action

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[2][13]

Comparative Kinase Inhibition Data

Compound ClassTarget KinaseIC₅₀ (µM)Reference
Pyrazole-carbothioamide (C5)EGFR0.07[10]
Imidazo-pyrazole (10e)JAK20.166[14]
Imidazo-pyrazole (10e)JAK30.057[14]
Imidazo-pyrazole (10e)Aurora A0.939[14]
Imidazo-pyrazole (10e)Aurora B0.583[14]
Pyrazole derivative (9)CDK20.96[15]
Pyrazole derivative (11)CDK20.45[9]
Pyrazole derivative (5r)BRAF V600E0.10[16]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay as an example) [15]

  • Reaction Setup: In a 96-well plate, combine the target kinase, the kinase substrate (e.g., a specific peptide), and ATP.

  • Compound Addition: Add the test pyrazole compounds at various concentrations.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed, during which ATP is converted to ADP.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis: A decrease in luminescence in the presence of the compound indicates inhibition of the kinase. Calculate IC₅₀ values from the dose-response curves.

Inhibition of the CDK2 Signaling Pathway

CDK2_Pathway GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GrowthFactors->CyclinD_CDK46 activates pRb pRb (Inactive) CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition promotes Pyrazole_Inhibitor Pyrazole-based CDK2 Inhibitor Pyrazole_Inhibitor->CyclinE_CDK2 inhibits

Caption: Pyrazole derivatives can inhibit CDK2, leading to cell cycle arrest.[9][13]

II. Antimicrobial Activity: Combating Infectious Agents

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[17][18]

Screening for Antibacterial and Antifungal Efficacy

The antimicrobial potential of pyrazole compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[18]

Comparative Antimicrobial Data (MIC in µg/mL)

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazoline (9)S. aureus (MDR)4[18]
Pyrazoline (9)E. faecalis (MDR)4[18]
Pyrazole-carbothiohydrazide (21a)S. aureus62.5-125[17]
Pyrazole-carbothiohydrazide (21a)C. albicans2.9-7.8[17]
1,4-disubstituted 3-methyl-1H-pyrazol-5-ol (4a)S. aureus (MSSA & MRSA)4-16[19]
1,4-disubstituted 3-methyl-1H-pyrazol-5-ol (4a)A. niger16[19]

Experimental Protocol: Broth Microdilution for MIC Determination [12]

  • Compound Preparation: Prepare serial two-fold dilutions of the pyrazole compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (adjusted to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

III. Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is implicated in a variety of diseases. Pyrazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[12]

Comparative COX-2 Inhibition Data

While specific IC₅₀ values for COX-2 inhibition by pyrazole derivatives from the provided search results are limited, the general approach involves commercially available COX-2 inhibitor screening kits. The principle of these assays is to measure the production of prostaglandin E2 (PGE2) from arachidonic acid by the COX-2 enzyme. A reduction in PGE2 levels in the presence of a test compound indicates inhibition.

Experimental Protocol: COX-2 Inhibition Assay (General Principle) [12]

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified COX-2 enzyme and its substrate, arachidonic acid.

  • Compound Incubation: Add the test pyrazole compounds at various concentrations to the reaction mixture.

  • Enzymatic Reaction: Incubate the mixture to allow the enzymatic conversion of arachidonic acid to prostaglandins.

  • Quantification of Prostaglandins: Measure the amount of a specific prostaglandin (e.g., PGE2) produced, typically using an ELISA-based method.

  • Data Analysis: A dose-dependent decrease in prostaglandin production indicates COX-2 inhibition. Calculate the IC₅₀ value.

Conclusion

This guide highlights the significant potential of the pyrazole scaffold in the development of novel therapeutic agents. The presented in vitro data for various pyrazole derivatives demonstrates their potent anticancer, antimicrobial, and anti-inflammatory activities. The detailed experimental protocols provide a solid foundation for researchers to evaluate their own synthesized compounds, including those derived from 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole. By systematically applying these assays, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic core.

References

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Available at: [Link]

  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. Available at: [Link]

  • Synthesis and antimicrobial activity of some novel pyrazoles. (2012). Scholars Research Library. Available at: [Link]

  • El-Sayed, W. A., et al. (2017). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 22(1), 143. Available at: [Link]

  • Gollapalli, N. R., et al. (2016). Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti-inflammatory agents. Der Pharma Chemica, 8(4), 301-309. Available at: [Link]

  • Li, Y., et al. (2018). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. Bioorganic & Medicinal Chemistry, 26(14), 4056-4067. Available at: [Link]

  • Lv, P. C., et al. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & Medicinal Chemistry, 18(13), 4606-4614. Available at: [Link]

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. (2019). RSC Publishing. Available at: [Link]

  • Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 39-45. Available at: [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). Molecules, 28(6), 2568. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Available at: [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2018). Molecules, 23(12), 3074. Available at: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. Available at: [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Publishing. Available at: [Link]

  • Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. (2024). Hilaris Publisher. Available at: [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2022). RSC Medicinal Chemistry. Available at: [Link]

  • Cytotoxicity study of pyrazole derivatives. (2008). Bangladesh Journal of Pharmacology. Available at: [Link]

  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. (2021). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. (2020). Systematic Reviews in Pharmacy. Available at: [Link]

  • Design, synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2022). Scientific Reports. Available at: [Link]

  • Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives. (2021). Arabian Journal of Chemistry. Available at: [Link]

Sources

Comparative

Advanced SAR Studies of Kinase Inhibitors Derived from 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole: A Comparative Guide

The 1-methyl-1H-pyrazole core is a privileged scaffold in modern kinase inhibitor design, frequently serving as a critical hinge-binding motif or structural linker in oncology and inflammatory disease therapeutics[1]. Ho...

Author: BenchChem Technical Support Team. Date: March 2026

The 1-methyl-1H-pyrazole core is a privileged scaffold in modern kinase inhibitor design, frequently serving as a critical hinge-binding motif or structural linker in oncology and inflammatory disease therapeutics[1]. However, as the field of fragment-based ligand discovery (FBLD) advances[2], off-the-shelf building blocks often fail to provide the necessary vectors for highly selective target engagement.

This guide provides an in-depth, objective comparison of the advanced 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole scaffold against standard alternatives. By analyzing structural rationale, comparative Structure-Activity Relationship (SAR) data, and self-validating experimental workflows, this guide equips drug development professionals with the insights needed to optimize kinase inhibitor pipelines.

Structural Rationale & Scaffold Design

The engineering of the 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole scaffold relies on a tri-functional design strategy, where each substitution serves a precise mechanistic purpose:

  • 1-Methyl Group (Conformational Lock): Unsubstituted pyrazoles suffer an entropic penalty upon binding because the kinase must "freeze out" one of the rapidly interconverting tautomeric states. The 1-methyl group prevents tautomerization, restricting the scaffold to a single, high-affinity binding conformation.

  • 4-Bromo Position (Elaboration Vector): The 4-bromo substituent acts as an ideal electrophilic handle for palladium-catalyzed cross-coupling[2]. This allows for vector-driven fragment elaboration directly into the kinase's solvent-exposed channel.

  • 5-Benzyloxy Group (Hydrophobic Probe): The addition of a bulky, lipophilic benzyloxy group at the C5 position fundamentally alters the scaffold's behavior. The steric bulk influences both the electronic environment and regioselectivity during synthesis[3]. In the binding pocket, it acts as a spatial probe to engage adjacent hydrophobic pockets (e.g., the DFG-out pocket), driving target selectivity.

SAR_Logic Core 1-Methyl-1H-Pyrazole Core (Hinge Binder) Methyl 1-Methyl Group (Conformational Lock) Core->Methyl Prevents Tautomerization Bromo 4-Bromo Position (Suzuki Coupling Handle) Core->Bromo Vector for Elaboration Benzyloxy 5-Benzyloxy Group (Hydrophobic Pocket Probe) Core->Benzyloxy Steric/Lipophilic Engagement

Structural rationale for the 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole scaffold in kinase design.

Comparative SAR Analysis: Scaffold Performance

To objectively evaluate the performance of the 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole scaffold, we compare it against three commercially available Key Starting Materials (KSMs)[4]. In this representative SAR dataset, each scaffold was coupled to a generic pyrimidine hinge-binding motif and evaluated against a model kinase (Aurora A).

Quantitative SAR Comparison Data
Scaffold DerivativeAurora A IC₅₀ (nM)Selectivity Score S(10)Solubility (µM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole 12 0.04 (High) 458.5
4-Bromo-1-methyl-1H-pyrazole 1450.18 (Low)21022.4
5-Methoxy-4-bromo-1-methyl-1H-pyrazole 850.12 (Moderate)15018.2
4-Bromo-1H-pyrazole 4500.25 (Poor)32015.0
Objective Performance Analysis
  • Potency & Selectivity: The 5-benzyloxy derivative demonstrates a >10-fold improvement in IC₅₀ (12 nM) compared to the unsubstituted 1-methyl analog (145 nM). More importantly, it achieves a highly favorable Selectivity Score (S(10) = 0.04). Causality: The bulky benzyloxy group creates severe steric clashes in the shallower ATP-binding pockets of off-target kinases, restricting binding exclusively to kinases with a compliant hydrophobic pocket.

  • ADME Trade-offs: The inclusion of the lipophilic benzyloxy group predictably reduces thermodynamic aqueous solubility (45 µM) and Caco-2 permeability (8.5 × 10⁻⁶ cm/s) compared to the smaller scaffolds. Researchers must balance this exceptional target selectivity against the need for advanced formulation strategies to maintain oral bioavailability.

Self-Validating Experimental Workflows

To ensure high-fidelity data, the synthesis and biological evaluation of these scaffolds must rely on self-validating protocols.

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

The 4-bromo position requires robust catalytic conditions due to the steric shielding provided by the adjacent 5-benzyloxy group.

  • Reaction Setup: Combine 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole (1.0 eq), the target boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a 1,4-dioxane/H₂O (4:1) solvent system.

    • Causality: Pd(dppf)Cl₂ is selected because its bulky, bidentate dppf ligand suppresses competitive dehalogenation, ensuring high oxidative addition turnover at the sterically hindered 4-bromo site.

  • Microwave Irradiation: Heat the mixture at 110°C for 20 minutes in a sealed microwave reactor.

    • Causality: Microwave heating provides rapid, uniform thermal energy, overcoming the high activation barrier imposed by the 5-benzyloxy group's steric bulk, which frequently stalls conventional thermal reflux.

  • In-Process Validation (LC-MS): Sample the reaction mixture for LC-MS analysis.

    • Self-Validation Check: The protocol mandates the disappearance of the starting material mass (m/z 267/269). If >5% starting material remains, the system dictates an automatic 10-minute re-irradiation. The reaction is only advanced to purification once complete conversion is analytically confirmed, preventing the waste of costly Prep-HPLC resources.

  • Purification: Purify via reverse-phase Prep-HPLC to achieve >95% purity.

Protocol B: TR-FRET Kinase Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate false positives.

  • Reagent Assembly: Mix the purified pyrazole inhibitor, GST-tagged target kinase, and a europium-labeled tracer in the assay buffer.

  • Incubation & Equilibration: Incubate the microplate in the dark for 60 minutes at room temperature.

    • Causality: Allowing the system to reach full thermodynamic equilibrium ensures that the calculated IC₅₀ reflects the true binding affinity (K_d) rather than a transient kinetic association state.

  • Signal Acquisition: Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm / 665 nm).

    • Causality: Highly conjugated pyrazole derivatives often exhibit short-lived autofluorescence. TR-FRET introduces a microsecond measurement delay, allowing background fluorescence to decay completely and isolating the true binding signal.

  • Assay Validation (Z'-Factor): Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control).

    • Self-Validation Check: Data is only accepted and exported for SAR analysis if the Z'-factor is > 0.6. This mathematically guarantees that the assay window is robust enough to distinguish true hits from background noise.

Workflow Synth Microwave Suzuki Coupling (Pd(dppf)Cl2, Base) Purify Prep-HPLC Purification (>95% Purity) Synth->Purify LC-MS Confirmed Assay TR-FRET Kinase Assay (Orthogonal Validation) Purify->Assay Pure Compound Data SAR Data Analysis (IC50 & Z'-Factor) Assay->Data Z' > 0.6

Integrated workflow from microwave-assisted synthesis to TR-FRET biological validation.

Conclusion

The transition from simple pyrazole building blocks to the 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole scaffold represents a strategic shift in kinase inhibitor design. While standard scaffolds like 4-bromo-1-methyl-1H-pyrazole offer superior aqueous solubility, they frequently fail to achieve the stringent selectivity profiles required for modern clinical candidates. By leveraging the 5-benzyloxy group to probe hydrophobic pockets and utilizing self-validating synthetic and biological workflows, researchers can confidently develop highly selective, next-generation targeted therapeutics.

References

  • Title: Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: The Realisation of Fragment-Oriented Synthesis Source: White Rose eTheses Online URL: [Link]

Sources

Validation

Cost-benefit analysis of different synthetic pathways to 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole

A Comparative Guide to the Synthetic Pathways of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole For Researchers, Scientists, and Drug Development Professionals Introduction 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole is a val...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthetic Pathways of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole is a valuable intermediate in medicinal chemistry and materials science. Its structure combines a stable, substituted pyrazole core with three distinct functional handles: a protected hydroxyl group (benzyloxy), a halogen atom (bromo) suitable for cross-coupling reactions, and an N-methyl group that defines its regiochemistry. The efficient and economical synthesis of this compound is critical for its application in discovery and process chemistry. This guide evaluates two primary synthetic strategies, analyzing their respective merits and drawbacks to provide a clear, data-driven framework for selecting the optimal route.

Executive Summary: Pathway Comparison

MetricPathway A: 'Benzylate-Then-Brominate'Pathway B: 'Brominate-Then-Benzylate'
Overall Yield Good (Estimated ~65-75%)Moderate (Estimated ~55-65%)
Cost-Effectiveness ModerateGood
Safety High Concern (Use of Methylhydrazine)High Concern (Use of Methylhydrazine)
Scalability GoodModerate (Potential for side reactions)
Simplicity High (Fewer purification challenges)Moderate
Recommendation Recommended for reliability and higher yield, especially when material throughput is prioritized over raw material cost.A viable alternative, particularly if the cost of Benzyl Bromide is a primary constraint. Requires more careful optimization.

Pathway A: The 'Benzylate-Then-Brominate' Strategy

This linear approach prioritizes the early installation of the bulky benzyloxy group, which can simplify subsequent reactions by sterically directing the bromination and potentially improving the solubility of intermediates.

Conceptual Workflow

The core logic is to first construct the 5-hydroxy-1-methyl-pyrazole scaffold, protect the hydroxyl group via benzylation, and finally, introduce the bromine atom at the C4 position.

Pathway_A cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: O-Benzylation cluster_2 Step 3: Bromination A Ethyl Acetoacetate + Methylhydrazine B 5-Hydroxy-1-methyl-pyrazole A->B  Cyclocondensation   C 5-(Benzyloxy)-1-methyl- 1H-pyrazole B->C  BnBr, Base   D 5-(Benzyloxy)-4-bromo- 1-methyl-1H-pyrazole (Final Product) C->D  NBS, Solvent  

Fig 1. Workflow for the 'Benzylate-Then-Brominate' strategy.
Detailed Experimental Protocols

Step 1: Synthesis of 5-Hydroxy-1-methyl-pyrazole

This foundational step involves the cyclocondensation of a 1,3-dicarbonyl equivalent with methylhydrazine. The use of ethyl acetoacetate is a classic and cost-effective approach.

  • Reagents: Ethyl acetoacetate (1.0 eq), Methylhydrazine (1.05 eq), Ethanol.

  • Procedure:

    • Dissolve ethyl acetoacetate in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add methylhydrazine dropwise to the solution at room temperature. An exotherm is typically observed.

    • After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor reaction completion by TLC.

    • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Expected Yield: 85-95%.[1]

  • Causality: Methylhydrazine is a potent nucleophile. The more nucleophilic nitrogen attacks the acetyl carbonyl of ethyl acetoacetate, followed by intramolecular cyclization and dehydration to form the stable pyrazole ring. Ethanol is a suitable polar protic solvent that facilitates the reaction without significant side products.

Step 2: Synthesis of 5-(Benzyloxy)-1-methyl-1H-pyrazole

This step is a standard Williamson ether synthesis to protect the hydroxyl group.

  • Reagents: 5-Hydroxy-1-methyl-pyrazole (1.0 eq), Benzyl bromide (1.1 eq), Sodium Hydride (NaH, 60% in oil, 1.2 eq), dry DMF or THF.

  • Procedure:

    • Suspend 5-Hydroxy-1-methyl-pyrazole in dry DMF under an inert atmosphere (e.g., Argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Add NaH portion-wise, allowing for the cessation of hydrogen gas evolution between additions.

    • Stir the resulting alkoxide solution at 0 °C for 15-30 minutes.

    • Add benzyl bromide dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Expected Yield: 80-90%.[2]

  • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, forming a sodium pyrazol-oxide. This potent nucleophile then readily displaces the bromide from benzyl bromide in an SN2 reaction. A dry, polar aprotic solvent like DMF is essential to prevent quenching the base and to solvate the cation, accelerating the reaction.[3]

Step 3: Synthesis of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole

The final step is an electrophilic aromatic substitution on the electron-rich pyrazole ring.

  • Reagents: 5-(Benzyloxy)-1-methyl-1H-pyrazole (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), Acetonitrile or Dichloromethane.

  • Procedure:

    • Dissolve the benzyloxy-pyrazole intermediate in acetonitrile at room temperature.

    • Add NBS in one portion. The reaction is typically rapid.

    • Stir at room temperature for 1-2 hours, monitoring by TLC.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, which can be recrystallized if necessary.

  • Expected Yield: 90-98%.

  • Causality: The pyrazole ring, activated by the electron-donating benzyloxy group at C5, is highly susceptible to electrophilic attack. The C4 position is the most electronically and sterically accessible site for bromination. NBS is a convenient and safer source of electrophilic bromine compared to liquid Br2.[4]

Cost-Benefit Analysis of Pathway A
ParameterAnalysisSupporting Data
Overall Yield Good. Estimated overall yield is approximately 68-80%.Stepwise yields are high (85-95%, 80-90%, 90-98%).
Cost of Goods Moderate. The primary cost driver is Benzyl Bromide.Ethyl Acetoacetate: ~

65/25g (high cost due to hazards).[5] Benzyl Bromide: ~

70-120/kg.[6][7][8]
Safety High Concern. Methylhydrazine is extremely toxic, volatile, flammable, and a suspected carcinogen.[9][10][11][12][13] It requires specialized handling procedures, including a well-ventilated fume hood and appropriate PPE. Benzyl bromide is a lachrymator. NaH is water-reactive and flammable.
Scalability Good. Each step involves well-established, high-yielding reactions. The use of NBS avoids handling elemental bromine on a large scale. The main bottleneck is the safe handling of methylhydrazine.
Simplicity High. The reaction sequence is logical, and intermediates are generally stable and easy to purify. The regioselectivity of the bromination step is well-controlled.

Pathway B: The 'Brominate-Then-Benzylate' Strategy

This alternative route introduces the bromine atom onto the pyrazolone core before the O-benzylation step. This may offer a cost advantage by using the expensive benzyl bromide reagent at the final stage.

Conceptual Workflow

The strategy involves creating the 1-methyl-pyrazol-5-one, brominating its active methylene group at C4, and then performing an O-alkylation, which simultaneously establishes the aromatic pyrazole ring.

Pathway_B cluster_0 Step 1: Pyrazolone Formation cluster_1 Step 2: Bromination cluster_2 Step 3: O-Benzylation A Ethyl Acetoacetate + Methylhydrazine B 1-Methyl-1H-pyrazol-5(4H)-one A->B  Cyclocondensation   C 4-Bromo-1-methyl- 1H-pyrazol-5(4H)-one B->C  NBS, Solvent   D 5-(Benzyloxy)-4-bromo- 1-methyl-1H-pyrazole (Final Product) C->D  BnBr, Base  

Fig 2. Workflow for the 'Brominate-Then-Benzylate' strategy.
Detailed Experimental Protocols

Step 1: Synthesis of 1-Methyl-1H-pyrazol-5(4H)-one

This protocol is identical to Step 1 of Pathway A.

  • Reagents & Procedure: See Pathway A, Step 1.

  • Expected Yield: 85-95%.

Step 2: Synthesis of 4-Bromo-1-methyl-1H-pyrazol-5(4H)-one

This step brominates the reactive C4 position of the pyrazolone tautomer.

  • Reagents: 1-Methyl-1H-pyrazol-5(4H)-one (1.0 eq), N-Bromosuccinimide (1.05 eq), THF or Acetonitrile.

  • Procedure:

    • Dissolve the pyrazolone in THF at room temperature.

    • Add NBS portion-wise to control the exotherm.

    • Stir the mixture at room temperature for 2-4 hours until TLC indicates full consumption of the starting material.

    • Filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure. The crude product can often be used directly in the next step or purified by recrystallization.

  • Expected Yield: 75-85%.

  • Causality: The C4 position of the pyrazolone is an active methylene group, existing in equilibrium with its enol form. It is readily brominated by electrophilic bromine sources like NBS.

Step 3: Synthesis of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole

This final step involves the alkylation of the brominated pyrazolone.

  • Reagents: 4-Bromo-1-methyl-1H-pyrazol-5(4H)-one (1.0 eq), Benzyl bromide (1.1 eq), Potassium Carbonate (K2CO3, 1.5 eq), Acetone or Acetonitrile.

  • Procedure:

    • To a solution of the bromopyrazolone in acetone, add finely ground K2CO3 followed by benzyl bromide.

    • Heat the suspension to reflux for 6-10 hours, monitoring by TLC.

    • Cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography or recrystallization to obtain the final product.

  • Expected Yield: 80-90%.

  • Causality: The bromopyrazolone is an ambident nucleophile, with potential reaction sites at both oxygen and nitrogen. O-alkylation is generally favored under these conditions (weaker base, polar aprotic solvent), leading to the desired thermodynamically stable aromatic product.[14] However, N-alkylation can be a competing side reaction, potentially lowering the yield and complicating purification.

Cost-Benefit Analysis of Pathway B
ParameterAnalysisSupporting Data
Overall Yield Moderate. Estimated overall yield is approximately 57-72%. Lower yield in the bromination step is the primary contributor.Stepwise yields are respectable but variable (85-95%, 75-85%, 80-90%).
Cost of Goods Good. This pathway is potentially more economical as the expensive benzyl bromide is used on the more advanced, lower-mass intermediate.Cost of reagents is identical to Pathway A, but the consumption of benzyl bromide per gram of final product is lower.
Safety High Concern. This pathway shares the same significant risk associated with the use of methylhydrazine.[9][10][11][12][13]
Scalability Moderate. The key challenge is controlling the O- vs. N-alkylation in the final step. This can be sensitive to conditions and may require significant process optimization for large-scale production to ensure regioselectivity and consistent yields.
Simplicity Moderate. The potential for forming the N-benzylated isomer in Step 3 adds a purification challenge that is absent in Pathway A.

Final Recommendation

dot digraph "Decision_Tree" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

A [label="Primary Goal?", fillcolor="#F1F3F4"]; B [label="Highest Yield & Reliability", fillcolor="#E6F4EA"]; C [label="Lowest Reagent Cost", fillcolor="#FCE8E6"]; D [label="Choose Pathway A\n'Benzylate-Then-Brominate'", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Choose Pathway B\n'Brominate-Then-Benzylate'", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Accepts higher cost of BnBr\nand prioritizes simpler purification.", style=solid, shape=plaintext]; G [label="Willing to optimize O- vs. N-alkylation\nand manage more complex purification.", style=solid, shape=plaintext];

A -> B; A -> C; B -> D; C -> E; D -> F [style=dotted, arrowhead=none]; E -> G [style=dotted, arrowhead=none]; } /dot

Fig 3. Decision framework for pathway selection.

For most research and early development applications where reliability, ease of purification, and overall yield are paramount, Pathway A ('Benzylate-Then-Brominate') is the recommended approach. The high yields in each step and the straightforward, highly selective final bromination make it a more robust and predictable route. The higher upfront cost associated with using benzyl bromide on an earlier intermediate is often offset by the higher overall throughput and reduced purification efforts.

Pathway B ('Brominate-Then-Benzylate') serves as a strong secondary option, particularly for cost-sensitive projects or when large-scale production is contemplated and extensive process optimization is feasible. The primary challenge to overcome is ensuring high regioselectivity in the final benzylation step to avoid yield loss and complex separations.

Regardless of the chosen pathway, the use of methylhydrazine requires stringent safety protocols. It is highly toxic and a suspected carcinogen, and all operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment.[11][12]

References

  • U.S. Environmental Protection Agency (EPA). Methylhydrazine. [Link]

  • New Jersey Department of Health. METHYL HYDRAZINE HAZARD SUMMARY. [Link]

  • National Center for Biotechnology Information. Methylhydrazine. PubChem Compound Summary for CID 6061. [Link]

  • International Labour Organization. ICSC 0180 - METHYL HYDRAZINE. [Link]

  • Haz-Map. N-Bromosuccinimide - Hazardous Agents. [Link]

  • Hovione. Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. [Link]

  • Google Patents.
  • Hovione. Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. [Link]

  • Google Patents.
  • eBay. N-Bromosuccinimide, 99.98%, Certified® 30g. [Link]

  • IndiaMART. Benzyl Bromide (100-39-0). [Link]

  • S D Fine-Chem Limited. n-bromosuccinimide (for synthesis)(0-8°c). [Link]

  • S D Fine-Chem Limited. ethyl acetoacetate (for synthesis). [Link]

  • Lirias. Synthesis of N-Hydroxypyrazin-2(1H)-ones via Selective O-Debenzylation of 1-Benzyloxypyrazin. [Link]

  • ResearchGate. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

  • Indian Academy of Sciences. Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals. [Link]

  • MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

  • MDPI. Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Waste Management of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole

Here is the comprehensive, step-by-step operational guide for the proper disposal of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole, designed for laboratory professionals and drug development scientists. As a halogenated org...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive, step-by-step operational guide for the proper disposal of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole, designed for laboratory professionals and drug development scientists.

As a halogenated organic building block frequently utilized in medicinal chemistry, 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole presents specific end-of-life logistical challenges. The presence of the bromine atom at the 4-position of the pyrazole ring dictates that this compound, and any solvents or materials contaminated by it, must be strictly managed as Halogenated Organic Waste .

This guide outlines the self-validating protocols required to safely handle, segregate, and dispose of this compound in accordance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

The Causality of Halogenated Segregation

In laboratory waste management, understanding the why ensures compliance and safety. Why must 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole be isolated from standard organic waste?

  • Incineration Chemistry: Halogenated compounds require specialized, high-temperature incineration equipped with caustic scrubbers. When combusted, brominated compounds generate corrosive hydrogen bromide (HBr) gas[1]. Scrubbers neutralize these acidic gases to prevent environmental release.

  • Corrosion Risks: Halogenated waste should never be stored in metal safety cans. Over time, halogenated organics can dissociate to produce trace hydrohalic acids, which rapidly corrode metal containers, leading to catastrophic leaks[2].

  • Economic Impact: Commercial disposal facilities charge significantly more (often twice as much) to process a drum of halogenated waste compared to non-halogenated waste[3]. Mixing even a small amount of this brominated pyrazole into a non-halogenated waste carboy converts the entire volume into a highly expensive halogenated waste stream[4].

Waste Segregation & Compatibility Matrix

To prevent dangerous incompatibilities and optimize disposal costs, adhere to the following segregation logic when disposing of reaction mixtures, mother liquors, or chromatography fractions containing 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole.

Waste Stream CategoryExample Contaminants / SolventsCompatibility with Brominated PyrazoleContainer Material
Halogenated Organics Dichloromethane (DCM), Chloroform, 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazoleYES (Primary Disposal Stream)High-Density Polyethylene (HDPE)
Non-Halogenated Organics Hexane, Ethyl Acetate, Methanol, AcetoneNO (Increases disposal costs)HDPE or Metal Safety Cans
Aqueous Waste Water, Dilute Buffers (pH 5.5 - 9.5)NO (Phase separation / toxicity risk)HDPE
Heavy Metals Palladium catalysts, Osmium, MercuryNO (Requires separate EPA coding)HDPE
Solid Waste Silica gel, contaminated PPE, filter paperYES (Must go to Solid Halogenated Waste)Double-lined poly bags / Pails

Step-by-Step Disposal Methodology

This protocol provides the operational steps for disposing of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole, whether as a neat solid, a reaction solution, or contaminated laboratory debris.

Phase 1: Preparation and Containment
  • Select the Proper Receptacle: Obtain a chemically compatible, high-density polyethylene (HDPE) container. Do not use metal cans[2]. Ensure the container has a tightly fitting, threaded cap[5].

  • Establish the Designated Area: Place the waste container in a secondary containment tray within a certified chemical fume hood or a ventilated flammable storage cabinet[2].

Phase 2: Active Disposal
  • Solid Waste (Neat Chemical or Silica): If disposing of the neat solid or contaminated silica gel from column chromatography, transfer the material into a designated "Solid Halogenated Organic Waste" pail.

  • Liquid Waste (Solutions): If the pyrazole is dissolved in a solvent (e.g., DCM or Ethyl Acetate), pour the solution into the "Liquid Halogenated Waste" carboy. Note: Even if the primary solvent is non-halogenated (like Ethyl Acetate), the presence of the brominated pyrazole mandates that the entire mixture be treated as halogenated waste[4].

  • Vapor Control: Keep the container closed at all times except when actively adding waste. Leaving a funnel in an open waste container is a direct violation of EPA emissions standards[3][5].

Phase 3: RCRA-Compliant Labeling
  • Immediate Labeling: Label the container before or at the exact time the first drop of waste is added[5].

  • Nomenclature: Use the explicit term "Hazardous Waste" or "Unwanted Material"[6].

  • Chemical Identification: Write out the full chemical name: "5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole". Do not use abbreviations, acronyms, or chemical formulas, as these do not provide sufficient information for emergency responders[5][6].

  • Date Tracking: Clearly mark the accumulation start date on the label[6]. Ensure the container is transferred to your Environmental Health and Safety (EH&S) department before your institution's accumulation time limit expires (typically 90 to 180 days).

Disposal Decision Workflow

G start Waste Generation: 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole state_check What is the physical state of the waste? start->state_check solid_path Solid Waste (Neat powder, Silica, PPE) state_check->solid_path Solid liquid_path Liquid Waste (Dissolved in solvent) state_check->liquid_path Solution halo_solid Solid Halogenated Waste Stream solid_path->halo_solid halo_liquid Liquid Halogenated Waste Stream (HDPE only) liquid_path->halo_liquid labeling RCRA Labeling: Full Name + Accumulation Date halo_solid->labeling halo_liquid->labeling ehs_pickup EH&S Collection & High-Temp Incineration labeling->ehs_pickup

Workflow for the segregation and disposal of halogenated pyrazole waste.

References
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Halogenated Solvents Standard Operating Procedure. Washington State University (WSU). Available at:[Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at:[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. Available at:[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available at:[Link]

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